Valdecoxib
描述
This compound was removed from the Canadian, U.S., and E.U. markets in 2005 due to concerns about a possible increased risk of heart attack and stroke.
This compound is a sulfonamide derivative and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities. This compound selectively binds to and inhibits cyclooxygenase (COX)-2, thereby preventing the conversion of arachidonic acid into prostaglandins, which are involved in the regulation of pain, inflammation, and fever. This NSAID does not inhibit COX-1 at therapeutic concentrations and therefore does not interfere with blood coagulation.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and has 4 approved and 4 investigational indications. It was withdrawn in at least one region. This drug has a black box warning from the FDA.
a COX-2 inhibitor; structure in first source
See also: Parecoxib (active moiety of).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPDTQAFDNKSHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044226 | |
| Record name | Valdecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valdecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution, Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7 | |
| Record name | SID49665731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | VALDECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.6X10-10 mm Hg at 25 °C /Estimated/ | |
| Record name | VALDECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
181695-72-7 | |
| Record name | Valdecoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181695-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valdecoxib [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valdecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valdecoxib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Valdecoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 181695-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALDECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919279Q3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VALDECOXIB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Valdecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 - 162 °C | |
| Record name | Valdecoxib | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Valdecoxib's Mechanism of Action on Cyclooxygenase-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valdecoxib is a potent, selective, non-steroidal anti-inflammatory drug (NSAID) that functions by specifically inhibiting the cyclooxygenase-2 (COX-2) enzyme. This selective inhibition is crucial for its therapeutic effects in managing pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit cyclooxygenase-1 (COX-1). This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound on COX-2, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.
Introduction: The Role of Cyclooxygenase Enzymes
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It exists in two primary isoforms, COX-1 and COX-2. Both enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate physiological and pathophysiological processes.[1]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including gastrointestinal mucosal protection, renal blood flow, and platelet aggregation.[2]
-
COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory signals.[2] It is primarily found in inflammatory cells and tissues, where it produces prostaglandins that mediate pain and inflammation.[3]
The therapeutic action of NSAIDs relies on the inhibition of COX enzymes. However, the simultaneous inhibition of COX-1 by non-selective NSAIDs can lead to undesirable side effects, most notably gastrointestinal complications.[4] This led to the development of selective COX-2 inhibitors, such as this compound, designed to target inflammation more specifically with an improved safety profile.[5]
Molecular Mechanism of this compound's Selective COX-2 Inhibition
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively binding to and inhibiting the COX-2 enzyme.[1][6] This selectivity is attributed to structural differences in the active sites of COX-1 and COX-2.
Structural Basis of Selectivity
The key to this compound's selectivity lies in a subtle but significant difference in the amino acid composition of the COX active site. In COX-2, the presence of a smaller valine residue at position 523 creates a larger, more accessible side pocket within the main hydrophobic channel of the enzyme.[3][7] In contrast, COX-1 possesses a bulkier isoleucine residue at the equivalent position, which obstructs access to this side pocket.[7]
This compound, a diaryl-substituted isoxazole, possesses a phenylsulfonamide moiety that is able to fit snugly into this side pocket of the COX-2 active site.[3] This interaction provides a stable binding anchor, contributing to its high affinity and potent inhibition of COX-2. The inability of this sulfonamide group to access the constricted side pocket of COX-1 is the primary reason for this compound's high degree of selectivity.
Figure 1. Structural basis of this compound's selectivity for COX-2.
Arachidonic Acid Cascade and Point of Inhibition
This compound's inhibition of COX-2 occurs within the arachidonic acid cascade. When cells are stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX-2 then acts on arachidonic acid to produce PGH2. By binding to the active site of COX-2, this compound competitively inhibits this conversion, thereby reducing the synthesis of downstream pro-inflammatory prostaglandins.
References
- 1. This compound | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. scispace.com [scispace.com]
- 4. This compound : the rise and fall of a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.umt.edu.pk [journals.umt.edu.pk]
- 7. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Valdecoxib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valdecoxib is a potent, second-generation nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] It was developed to provide anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of the gastrointestinal adverse events associated with non-selective NSAIDs.[3][4] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and the safety concerns that ultimately led to its withdrawal from the market.[2][5] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Mechanism of Action
This compound exerts its therapeutic effects through the selective inhibition of the COX-2 enzyme.[1][2] The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2][6] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastric protection and platelet aggregation, COX-2 is primarily an inducible enzyme that is upregulated at sites of inflammation.[7][8] By selectively inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 at therapeutic concentrations.[1][6]
Pharmacodynamics
This compound demonstrates high potency and selectivity for the COX-2 enzyme. In vitro studies using recombinant human enzymes have shown that this compound is a potent inhibitor of COX-2 with an IC50 of 0.005 µM.[9] In contrast, its inhibitory effect on COX-1 is significantly weaker, with an IC50 of 150 µM.[9] This high degree of selectivity is also observed in human whole-blood assays, where the IC50 for COX-2 is 0.24 µM and for COX-1 is 21.9 µM.[9]
| Parameter | This compound | Celecoxib | Rofecoxib | Etoricoxib | Reference |
| Recombinant COX-2 IC50 (µM) | 0.005 | 0.05 | 0.5 | 5 | [9] |
| Recombinant COX-1 IC50 (µM) | 150 | - | - | - | [9] |
| Human Whole Blood COX-2 IC50 (µM) | 0.24 | - | - | - | [9] |
| Human Whole Blood COX-1 IC50 (µM) | 21.9 | - | - | - | [9] |
| COX-2 Saturation Binding Affinity (nM) | 2.6 | 1.6 | 51 | 260 | [9] |
Table 1: In Vitro COX-2 Selectivity and Potency of this compound and Other COX-2 Inhibitors.
In vivo studies in animal models of inflammation have further confirmed the potent anti-inflammatory activity of this compound. In rats, this compound demonstrated marked potency in acute and chronic models of inflammation, with ED50 values of 0.06 mg/kg in the air pouch model, 5.9 mg/kg in the paw edema model, and 0.03 mg/kg in the adjuvant arthritis model.[9] Importantly, COX-1 was spared at doses greater than 200 mg/kg in these same animals.[9]
Pharmacokinetics
Absorption
This compound is well-absorbed after oral administration, with an absolute bioavailability of 83%.[10][11] Peak plasma concentrations (Tmax) are typically reached in approximately 3 hours.[10][11]
Distribution
This compound is highly protein-bound in plasma, at approximately 98%.[10][11] It has a steady-state apparent volume of distribution (Vss/F) of about 86 L following oral administration.[10][11] this compound and its active metabolite show a preferential partitioning into erythrocytes, with a blood-to-plasma concentration ratio of about 2.5:1.[10]
Metabolism
This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) isoenzymes 3A4 and 2C9.[2][10] A smaller portion of its metabolism occurs via glucuronidation.[10] The main phase I metabolic pathway involves the oxidation of the 5-methyl group to form an active hydroxymethyl metabolite.[12] This active metabolite is a less potent COX-2 inhibitor than the parent compound.[10]
Excretion
This compound is predominantly eliminated through hepatic metabolism, with less than 5% of the dose excreted unchanged in the urine and feces.[10][13] Approximately 70% of the administered dose is excreted in the urine as metabolites, and about 20% is excreted as this compound N-glucuronide.[10][13] The estimated terminal half-life of this compound is approximately 7-8 hours.[14]
| Parameter | Value | Reference |
| Absolute Bioavailability | 83% | [10][11] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [10][11] |
| Plasma Protein Binding | ~98% | [10][11] |
| Apparent Volume of Distribution (Vss/F) | ~86 L | [10][11] |
| Terminal Half-life | ~7-8 hours | [14] |
| Primary Metabolism | Hepatic (CYP3A4 and CYP2C9) | [2][10] |
| Primary Excretion | Urine (as metabolites) | [10][13] |
Table 2: Key Pharmacokinetic Parameters of this compound in Humans.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
The determination of COX-1 and COX-2 inhibitory activity of this compound is typically performed using recombinant human enzymes.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Incubation: The enzymes are pre-incubated with various concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Product Measurement: The production of prostaglandin E2 (PGE2) is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
IC50 Calculation: The concentration of this compound that causes a 50% reduction in PGE2 production compared to a control without the inhibitor is determined as the IC50 value.
Human Whole-Blood Assay
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.
Objective: To determine the IC50 of this compound for COX-1 and COX-2 in a whole blood matrix.
Methodology:
-
Blood Collection: Fresh heparinized blood is collected from healthy volunteers.
-
COX-1 Activity: To measure COX-1 activity, whole blood is allowed to clot, which induces platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1. The levels of TXB2 are measured by ELISA or RIA.
-
COX-2 Activity: To measure COX-2 activity, lipopolysaccharide (LPS) is added to the blood to induce the expression of COX-2 in monocytes, leading to the production of PGE2. PGE2 levels are then quantified.
-
Inhibition Measurement: Various concentrations of this compound are added to the blood samples before the induction of COX-1 or COX-2 activity.
-
IC50 Calculation: The IC50 values are calculated as the concentration of this compound that inhibits TXB2 (for COX-1) or PGE2 (for COX-2) production by 50%.
Clinical Efficacy
This compound demonstrated efficacy in the treatment of osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea.[3][15] Clinical trials showed that this compound was superior to placebo and comparable in efficacy to non-selective NSAIDs such as naproxen for relieving pain and inflammation in patients with osteoarthritis and rheumatoid arthritis.[16] For acute pain, such as in primary dysmenorrhea, this compound was effective in single doses up to 40 mg, with a rapid onset of action (within 30 minutes) and a long duration of analgesia (up to 24 hours).[3]
| Indication | Comparator | Key Efficacy Outcome | Result | Reference |
| Osteoarthritis | Placebo, Naproxen | Patient's Global Assessment of Arthritis, Pain VAS | This compound (10 & 20 mg/day) was superior to placebo and comparable to naproxen. | [16] |
| Rheumatoid Arthritis | Placebo, Naproxen | ACR20 Response Rate | This compound (10, 20 & 40 mg/day) was superior to placebo and comparable to naproxen. | [16] |
| Primary Dysmenorrhea | Placebo, Naproxen Sodium | Pain Relief | This compound (up to 40 mg single dose) was effective and comparable to naproxen sodium. | [3] |
Table 3: Summary of Clinical Efficacy of this compound.
Safety Profile and Market Withdrawal
Despite its efficacy, this compound was voluntarily withdrawn from the market in 2005 due to significant safety concerns.[5][17] The primary reasons for the withdrawal were an increased risk of serious cardiovascular events, including heart attack and stroke, and the occurrence of rare but severe and potentially life-threatening skin reactions, such as Stevens-Johnson syndrome and toxic epidermal necrolysis.[5][17][18] The FDA concluded that the overall risk versus benefit profile for this compound was unfavorable, particularly as it had not been shown to offer any unique advantages over other available NSAIDs.[17][18]
Drug Interactions
This compound is a substrate for CYP3A4 and CYP2C9 and a moderate inhibitor of CYP2C19 and CYP2C9.[10] Therefore, it has the potential to interact with other drugs that are metabolized by or inhibit these enzymes.
-
CYP3A4 and CYP2C9 Inhibitors (e.g., fluconazole, ketoconazole): Concomitant use can increase plasma concentrations of this compound.[10]
-
Aspirin: Co-administration may increase the risk of gastrointestinal ulceration.[19]
-
ACE Inhibitors and Diuretics (furosemide, thiazides): this compound may diminish their antihypertensive and diuretic effects.[19][20]
-
Lithium and Warfarin: this compound may increase the plasma levels of these drugs.[19]
Conclusion
This compound is a potent and selective COX-2 inhibitor that demonstrated significant anti-inflammatory and analgesic efficacy. Its pharmacokinetic profile is characterized by good oral bioavailability, extensive hepatic metabolism, and a moderate half-life. However, serious cardiovascular and dermatological safety concerns ultimately led to its withdrawal from the market. The case of this compound serves as an important lesson in drug development, highlighting the critical need for comprehensive long-term safety data, even for drugs with a clear and targeted mechanism of action. For researchers, the study of this compound continues to provide valuable insights into the complex roles of COX isoenzymes in both health and disease.
References
- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in treating the signs and symptoms of rheumatoid arthritis: a randomized, controlled comparison with placebo and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound and Naproxen in Treating the Signs and Symptoms of Rheumatoid Arthritis (RA) in a Severe Rheumatoid Arthritis Patients | MedPath [trial.medpath.com]
- 4. chondrex.com [chondrex.com]
- 5. Efficacy and tolerability of this compound in treating the signs and symptoms of severe rheumatoid arthritis: a 12-week, multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Randomized placebo-controlled trial comparing efficacy and safety of this compound with naproxen in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Adjuvant-induced arthritis in rats: a possible animal model of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. This compound: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of this compound for treatment of osteoarthritis and rheumatoid arthritis: systematic review of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Binding Affinity of Valdecoxib to Cyclooxygenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of valdecoxib to its primary targets, the cyclooxygenase (COX) enzymes. This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective COX-2 inhibitor.[1] This document details the quantitative binding data, the experimental protocols used to determine these affinities, and the associated signaling pathways.
Quantitative Binding Affinity of this compound
This compound exhibits a strong and selective binding affinity for the COX-2 enzyme over the COX-1 isoform. This selectivity is the basis for its therapeutic action, aiming to reduce inflammation and pain with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs.[2] The binding affinity has been quantified using various in vitro methods, with the resulting data presented in the tables below.
Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Assay Type | Enzyme | This compound IC50 | Reference Compound | Reference IC50 | Citation |
| Recombinant Human Enzyme Assay | COX-1 | 150 µM | Celecoxib | 0.05 µM | [3] |
| COX-2 | 0.005 µM (5 nM) | Rofecoxib | 0.5 µM | [3] | |
| Human Whole Blood Assay | COX-1 | 21.9 µM | - | - | [3] |
| COX-2 | 0.24 µM | - | - | [3] | |
| Cellular Assay (LPS-induced PGE2 production) | COX-2 | 0.89 µM | - | - | [4] |
| Cellular Assay (TxB2 production) | COX-1 | 25.4 µM | - | - | [4] |
Binding Affinity (Ki and KD) and Kinetics
The inhibition constant (Ki) and the dissociation constant (KD) are measures of the binding affinity of an inhibitor to an enzyme. Lower values indicate a stronger binding affinity.
| Parameter | Enzyme | This compound Value | Comparison Compound | Comparison Value | Citation |
| Saturation Binding Affinity (KD) | COX-2 | 2.6 nM | Celecoxib | 1.6 nM | [3] |
| Rofecoxib | 51 nM | [3] | |||
| Etoricoxib | 260 nM | [3] | |||
| Dissociation Constant (KD) from Radioligand Assay | COX-2 | 3.2 nM | Celecoxib | 2.3 nM | [5] |
| Association Rate (kon) | COX-2 | 4.5 x 10^6 M⁻¹min⁻¹ | Celecoxib | 5.8 x 10^6 M⁻¹min⁻¹ | [5] |
| Dissociation Rate (koff) | COX-2 | 7.0 x 10⁻³ min⁻¹ | Celecoxib | 14 x 10⁻³ min⁻¹ | [5] |
| Half-life of Binding (t1/2) | COX-2 | ~98 min | Celecoxib | ~50 min | [5] |
| Rate of Inactivation | COX-2 | 110,000 M⁻¹s⁻¹ | Rofecoxib | 7,000 M⁻¹s⁻¹ | [3] |
| Etoricoxib | 80 M⁻¹s⁻¹ | [3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Recombinant Enzyme Inhibition Assay (Fluorometric)
This assay determines the inhibitory potency of a compound on purified recombinant COX-1 or COX-2 enzymes by measuring the fluorescence generated from the peroxidase activity of the enzyme.
Materials:
-
Recombinant human COX-1 or COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
Test compound (this compound) and control inhibitors (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the recombinant COX enzyme in an appropriate buffer and keep on ice.
-
Prepare a working solution of the COX Probe in a suitable solvent like DMSO.
-
Prepare a working solution of the COX Cofactor.
-
Prepare a stock solution of Arachidonic Acid in ethanol, which is then neutralized with NaOH and diluted in water just before use.
-
Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the COX Assay Buffer.
-
Add the test compound dilutions to the sample wells, a known inhibitor to the positive control wells, and buffer/solvent to the enzyme control (100% activity) wells.
-
Add the COX Cofactor and COX Probe to all wells.
-
Add the diluted recombinant COX enzyme to all wells except the no-enzyme control.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the prepared Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[3][6]
-
Human Whole Blood Assay
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment by using human whole blood. COX-1 activity is assessed by measuring the production of thromboxane B2 (TxB2) from platelets, while COX-2 activity is determined by measuring prostaglandin E2 (PGE2) production from monocytes stimulated with lipopolysaccharide (LPS).[7][8]
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes.
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) or ELISA kits for TxB2 and PGE2.
-
Centrifuge.
Procedure for COX-1 Inhibition:
-
Aliquot whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Allow the blood to clot for a specific time (e.g., 1 hour) at 37°C, during which platelets are activated and produce TxA2, which is rapidly converted to the stable TxB2.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and store it at -20°C or lower until analysis.
-
Measure the concentration of TxB2 in the serum using an EIA or ELISA kit.
-
Calculate the IC50 value for COX-1 inhibition.
Procedure for COX-2 Inhibition:
-
Aliquot whole blood into tubes.
-
Add various concentrations of the test compound or vehicle control.
-
Add LPS (e.g., 10 µg/mL) to induce the expression of COX-2 in monocytes.
-
Incubate the blood for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 expression and subsequent PGE2 production.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and store it at -20°C or lower until analysis.
-
Measure the concentration of PGE2 in the plasma using an EIA or ELISA kit.
Competitive Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the target enzyme and the ability of an unlabeled compound (the competitor) to displace it. This allows for the determination of the binding affinity (Ki) of the unlabeled compound.
Materials:
-
Purified recombinant COX-2 enzyme.
-
Radiolabeled COX-2 inhibitor (e.g., [³H]celecoxib or [³H]this compound).
-
Unlabeled test compound (this compound).
-
Assay buffer.
-
96-well filter plates with glass fiber filters.
-
Vacuum manifold for filtration.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation:
-
In a 96-well plate, combine the purified COX-2 enzyme, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and enzyme only) and non-specific binding (radioligand, enzyme, and a high concentration of a known unlabeled inhibitor).
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the enzyme-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioactivity.
-
-
Measurement:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled competitor concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radiolabeled ligand and KD is its dissociation constant.[5][11][12]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cyclooxygenase signaling pathways and a typical experimental workflow for inhibitor screening.
Cyclooxygenase-1 (COX-1) Signaling Pathway
// Nodes Membrane [label="Cell Membrane Phospholipids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLA2 [label="Phospholipase A2\n(Constitutive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX1 [label="COX-1 (Constitutive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05", fontcolor="#202124"]; PGI_Synthase [label="Prostacyclin Synthase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TXA_Synthase [label="Thromboxane Synthase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGE_Synthase [label="PGE Synthase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGI2 [label="Prostacyclin (PGI2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TXA2 [label="Thromboxane A2 (TXA2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PGE2 [label="Prostaglandin E2 (PGE2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Homeostasis [label="Physiological Functions:\n- Gastric Protection\n- Platelet Aggregation\n- Renal Blood Flow", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Membrane -> PLA2 [label="Stimuli"]; PLA2 -> ArachidonicAcid [label="Liberates"]; ArachidonicAcid -> COX1; COX1 -> PGH2 [label="Cyclooxygenation &\nPeroxidation"]; PGH2 -> PGI_Synthase; PGH2 -> TXA_Synthase; PGH2 -> PGE_Synthase; PGI_Synthase -> PGI2; TXA_Synthase -> TXA2; PGE_Synthase -> PGE2; {PGI2, TXA2, PGE2} -> Homeostasis [style=dashed]; }
Caption: Constitutive COX-1 pathway for physiological functions.
Cyclooxygenase-2 (COX-2) Signaling Pathway in Inflammation
// Nodes InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., Cytokines, LPS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell [label="Inflammatory Cell (e.g., Macrophage)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Membrane [label="Cell Membrane Phospholipids", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLA2 [label="Phospholipase A2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2 (Inducible)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05", fontcolor="#202124"]; PGE_Synthase [label="PGE Synthase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGE2 [label="Prostaglandin E2 (PGE2)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammatory Response:\n- Pain\n- Fever\n- Swelling", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges InflammatoryStimuli -> Cell [label="Activates"]; Cell -> PLA2 [label="Upregulates"]; Membrane -> PLA2 [style=dashed]; PLA2 -> ArachidonicAcid [label="Liberates"]; ArachidonicAcid -> COX2; Cell -> COX2 [label="Induces Expression"]; COX2 -> PGH2 [label="Cyclooxygenation &\nPeroxidation"]; PGH2 -> PGE_Synthase; PGE_Synthase -> PGE2; PGE2 -> Inflammation [style=dashed]; this compound -> COX2 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; }
Caption: Inducible COX-2 pathway in inflammation and its inhibition.
Experimental Workflow for COX Inhibitor Screening
// Nodes Start [label="Start: Compound Library", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrimaryScreen [label="Primary Screening\n(Recombinant COX-1/COX-2 Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis1 [label="IC50 Determination &\nSelectivity Index Calculation", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; HitSelection [label="Hit Selection\n(Potent & Selective Compounds)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SecondaryScreen [label="Secondary Screening\n(Human Whole Blood Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis2 [label="Confirmation of Potency &\nSelectivity in a Physiological Context", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; LeadOptimization [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> PrimaryScreen; PrimaryScreen -> DataAnalysis1; DataAnalysis1 -> HitSelection; HitSelection -> SecondaryScreen [label="Hits"]; HitSelection -> Start [label="Non-hits"]; SecondaryScreen -> DataAnalysis2; DataAnalysis2 -> LeadOptimization; }
Caption: Workflow for screening and identifying selective COX inhibitors.
References
- 1. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand-based binding assays [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Valdecoxib's Role in Prostaglandin Synthesis Inhibition: A Technical Guide
Abstract: This document provides a comprehensive technical overview of valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), and its specific mechanism of action as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This compound acts by reducing the synthesis of prostaglandins, key mediators of inflammation and pain.[1] This guide details the prostaglandin synthesis pathway, the biochemical basis for this compound's COX-2 selectivity, quantitative inhibitory data, and the experimental protocols used to ascertain its potency and selectivity. Although withdrawn from the market in 2005 due to concerns over cardiovascular risks, the study of this compound's potent and selective inhibitory action remains critical for the development of future anti-inflammatory agents.[1][2]
The Prostaglandin Synthesis Pathway
Prostaglandins are lipid autacoids derived from arachidonic acid that play a central role in inflammation, pain, and fever.[3] Their synthesis is catalyzed by the cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[3][4]
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including maintaining the gastrointestinal mucosal lining, regulating renal blood flow, and supporting platelet aggregation.[3]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[5] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[1]
The primary mechanism of action for NSAIDs is the inhibition of these COX enzymes.[3] Traditional NSAIDs are non-selective, inhibiting both COX-1 and COX-2, which accounts for both their therapeutic effects and their common side effects, such as gastric irritation.[6] this compound was developed as a selective COX-2 inhibitor to target inflammation while sparing the protective functions of COX-1.[7]
Mechanism of this compound Inhibition
This compound achieves its selectivity by exploiting a structural difference between the active sites of the COX-1 and COX-2 enzymes. The COX-2 active site features a larger, more accommodating side pocket that is absent in COX-1. This compound's structure, which includes a sulfonamide group, allows it to bind within this side pocket, leading to potent and specific inhibition of COX-2.[8][9] This selective binding prevents the conversion of arachidonic acid to prostaglandin H2 by the COX-2 enzyme, thereby reducing the downstream synthesis of inflammatory prostaglandins.[2] In contrast, this compound inhibits COX-1 only at very high concentrations in a competitive fashion.[7][10]
Quantitative Data on Inhibitory Potency
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity of a compound is often expressed as the ratio of IC50 values (IC50 COX-1 / IC50 COX-2).
Table 1: this compound Inhibitory Potency (IC50)
| Assay Type | Target Enzyme | This compound IC50 (µM) | Reference |
|---|---|---|---|
| Recombinant Human Enzyme | COX-2 | 0.005 | [7][10] |
| Recombinant Human Enzyme | COX-1 | 150 | [7][10] |
| Human Whole Blood | COX-2 | 0.24 | [7][10] |
| Human Whole Blood | COX-1 | 21.9 |[7][10] |
Table 2: Comparative COX-2 Selectivity of Various Inhibitors
| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
|---|---|---|---|---|---|
| This compound | Recombinant Enzyme | 150 | 0.005 | 30,000 | [7][10] |
| This compound | Human Whole Blood | 21.9 | 0.24 | 91 | [7][10] |
| This compound | Human Whole Blood | - | - | 30 | [11][12][13] |
| Celecoxib | Recombinant Enzyme | - | 0.05 | - | [10] |
| Celecoxib | Human Whole Blood | - | - | 7.6 | [11][12][13] |
| Rofecoxib | Recombinant Enzyme | - | 0.5 | - | [10] |
| Rofecoxib | Human Whole Blood | - | - | 35 | [11][13] |
| Etoricoxib | Recombinant Enzyme | - | 5 | - | [10] |
| Etoricoxib | Human Whole Blood | - | - | 106 |[11][12][13] |
Note: Selectivity ratios can vary based on the specific assay conditions and source materials used.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition and selectivity involves several standardized in vitro and ex vivo assays.
This method provides a direct measure of an inhibitor's effect on purified enzymes, free from cellular complexity.
Objective: To determine the IC50 of this compound against purified recombinant human COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).[5]
-
Cofactor Addition: Essential co-factors such as hematin and a reducing agent (e.g., L-epinephrine) are added to the enzyme solution.[5]
-
Inhibitor Incubation: A range of this compound concentrations (typically dissolved in DMSO) are added to the enzyme solution and pre-incubated for a defined period (e.g., 10 minutes at 37°C) to allow for binding.[5]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[5]
-
Reaction Termination: After a set incubation time, the reaction is stopped (e.g., by adding a strong acid).
-
Product Quantification: The amount of prostaglandin product (commonly Prostaglandin E2, PGE2) is measured. This is often accomplished using highly sensitive techniques like Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][14]
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the data to a dose-response curve.
This ex vivo assay is considered more physiologically relevant as it measures enzyme activity within a cellular context.[13][15]
Objective: To determine the IC50 of this compound for COX-1 (in platelets) and COX-2 (in monocytes) in human whole blood.
Methodology:
-
Blood Collection: Fresh heparinized blood is collected from healthy volunteers.
-
Inhibitor Incubation: Aliquots of whole blood are incubated with various concentrations of this compound (or vehicle control) for a specified time.
-
COX-1 Activity Measurement (Platelets):
-
Stimulation: Blood samples are allowed to clot for a fixed time (e.g., 1 hour at 37°C), which stimulates platelets to produce Thromboxane A2 (TXA2) via COX-1.
-
Quantification: The plasma is separated, and the stable metabolite of TXA2, Thromboxane B2 (TXB2), is measured by EIA or LC-MS/MS as an index of COX-1 activity.[15]
-
-
COX-2 Activity Measurement (Monocytes):
-
Stimulation: Blood samples are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), for an extended period (e.g., 24 hours) to induce the expression of COX-2 in monocytes.[15]
-
Quantification: The plasma is separated, and the concentration of PGE2 is measured by EIA or LC-MS/MS as an index of COX-2 activity.[15]
-
-
Data Analysis: IC50 values for COX-1 and COX-2 are calculated from the dose-response curves generated from the TXB2 and PGE2 measurements, respectively.
Conclusion
This compound is a potent and highly selective inhibitor of the COX-2 enzyme.[1][10] Its mechanism relies on the specific binding to a side pocket in the COX-2 active site, which is not present in COX-1.[8] This selectivity has been quantitatively confirmed through both recombinant enzyme and human whole blood assays, which demonstrate a significantly lower IC50 for COX-2 compared to COX-1.[10] While its clinical use was halted, the detailed understanding of this compound's interaction with COX-2 provides a crucial framework for the rational design of safer and more effective anti-inflammatory therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (Pharmacia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. jpp.krakow.pl [jpp.krakow.pl]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. researchgate.net [researchgate.net]
Valdecoxib's Molecular Interactions Beyond COX-2: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, was withdrawn from the market due to cardiovascular concerns.[1] Despite its clinical discontinuation, research has revealed that its pharmacological activity extends beyond COX-2, implicating several other molecular targets. This document provides a comprehensive technical overview of this compound's off-target interactions, focusing on carbonic anhydrases and key signaling pathways implicated in oncology. It summarizes quantitative data, details the experimental protocols used for their discovery, and provides visual diagrams of the affected pathways and experimental workflows.
Inhibition of Carbonic Anhydrase Isoforms
This compound, like other sulfonamide-containing drugs, has been identified as a potent inhibitor of several isoforms of the zinc-containing metalloenzyme family, carbonic anhydrases (CAs).[2][3] This inhibition is independent of its action on COX-2 and is attributed to the unsubstituted arylsulfonamide moiety which is a common feature of many CA inhibitors.[3][4] This off-target activity may contribute to some of the drug's pharmacological and side effect profiles.[2] Notably, this compound demonstrates nanomolar affinity for several CA isoforms, including those implicated in cancer progression such as hCA IX.[5]
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms has been quantified, revealing potent, nanomolar-level inhibition for several key isoforms. For context, its high-affinity binding to its primary target, COX-2, is also included.
| Target | Parameter | Value | Notes |
| Primary Target | |||
| Cyclooxygenase-2 (COX-2) | IC₅₀ | 5 nM | Recombinant human enzyme assay.[6][7] |
| KD | 3.2 nM | Radioligand binding assay with [³H]this compound.[8] | |
| Cyclooxygenase-1 (COX-1) | IC₅₀ | 150,000 nM (150 µM) | Demonstrates high selectivity for COX-2 over COX-1.[6][7] |
| Off-Targets | |||
| Carbonic Anhydrase I (hCA I) | Kᵢ | 25 nM | Enzyme kinetics assay. |
| Carbonic Anhydrase II (hCA II) | Kᵢ | 15 nM | Enzyme kinetics assay.[9] |
| Carbonic Anhydrase IV (hCA IV) | Kᵢ | 45 nM | Enzyme kinetics assay. |
| Carbonic Anhydrase IX (hCA IX) | Kᵢ | 25 nM | Cancer-related isoform.[5] |
Experimental Protocols
The determination of inhibition constants (Kᵢ) for carbonic anhydrases is typically performed using a stopped-flow spectrophotometric method that measures the enzyme-catalyzed hydration of carbon dioxide.
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are purified. This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Assay Buffer: A pH-indicator buffer (e.g., Tris-HCl with phenol red) is prepared and equilibrated to a standard temperature (e.g., 25°C).
-
Reaction Initiation: The assay is performed in a stopped-flow instrument. One syringe contains the CA enzyme in the assay buffer, pre-incubated with a specific concentration of this compound. The second syringe contains a CO₂-saturated water solution.
-
Data Acquisition: The solutions are rapidly mixed, initiating the hydration reaction (CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻). The resulting drop in pH is monitored by the change in absorbance of the pH indicator over time.
-
Data Analysis: The initial rates of the catalyzed reaction are determined at various inhibitor concentrations. These rates are used to calculate the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).
To elucidate the structural basis of inhibition, the co-crystal structure of this compound bound to a CA isoform (e.g., hCA II) is determined.[10]
-
Protein Crystallization: Purified hCA II is concentrated and crystallized using vapor diffusion (hanging or sitting drop) by mixing the protein solution with a precipitant solution.
-
Co-crystallization/Soaking: this compound is introduced either by co-crystallizing it with hCA II or by soaking pre-formed hCA II crystals in a solution containing the inhibitor.
-
Data Collection: A suitable crystal is cryo-protected and mounted in an X-ray diffractometer. X-ray diffraction data are collected as the crystal is rotated in the beam.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the electron density map of the crystal. The structure of the protein-inhibitor complex is then solved using molecular replacement and refined to yield an atomic-resolution model showing the precise binding interactions between this compound and the active site residues of the enzyme.[10][11]
Modulation of Cancer-Related Signaling Pathways
In hypopharyngeal squamous cell carcinoma (FaDu cell line), this compound has demonstrated significant anti-tumor effects by modulating several critical signaling pathways independent of its COX-2 activity.[1] These effects, observed at micromolar concentrations, lead to reduced cell viability, proliferation, and mobility, and the induction of apoptosis.[1]
Quantitative Data: Anti-Cancer Effects
| Cell Line | Parameter | Value | Pathway(s) Implicated |
| FaDu (Hypopharyngeal Carcinoma) | IC₅₀ (Cell Viability) | 67.3 µM | PI3K/AKT/mTOR, MAPK, Integrin α4/FAK[1] |
PI3K/AKT/mTOR and MAPK Signaling Pathways
This compound treatment has been shown to suppress the activation of key regulatory proteins in both the PI3K/AKT/mTOR and MAPK signaling cascades in a dose-dependent manner.[1] These pathways are central to cell survival, proliferation, and apoptosis. Western blot analysis revealed that this compound treatment significantly reduced the phosphorylation (activation) of PI3K, mTOR, JNK, ERK, and p38.[1]
Caption: this compound inhibits PI3K/AKT/mTOR and MAPK signaling.
Integrin/FAK Signaling and Apoptosis Induction
This compound was found to severely suppress cancer cell migration and invasion by inhibiting the integrin α4/FAK signaling pathway.[1] This disruption of cell adhesion signaling, combined with the induction of DNA damage, activates the checkpoint kinase CHK2.[1] Subsequent signaling leads to the activation of the intrinsic apoptosis pathway via caspases-9 and -3.[1]
Caption: this compound inhibits Integrin signaling and induces apoptosis.
Experimental Protocols
This technique is used to detect and quantify the expression levels of specific proteins (e.g., PI3K, p-ERK, Caspase-3) in cell lysates.[1]
-
Cell Culture and Treatment: FaDu cells are cultured to ~70-80% confluency and then treated with various concentrations of this compound (e.g., 0-75 µM) for a specified duration (e.g., 48 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration of each lysate is determined using a colorimetric assay (e.g., BCA assay) to ensure equal loading of samples.
-
SDS-PAGE: A standardized amount of protein (e.g., 20-30 µg) from each sample is denatured, loaded onto a polyacrylamide gel, and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This signal is captured by a detector (e.g., CCD camera or X-ray film), appearing as bands corresponding to the protein of interest. Band intensity is quantified using densitometry software.
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix layer (invasion), often in response to a chemoattractant.[1][12][13]
-
Chamber Preparation: For invasion assays, the upper surface of an 8 µm pore size Transwell insert is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the insert is uncoated.
-
Cell Preparation: Cells are serum-starved for several hours. They are then harvested, washed, and resuspended in a serum-free medium at a specific concentration (e.g., 1x10⁵ cells/mL).
-
Assay Setup: The lower chamber of the well is filled with a medium containing a chemoattractant (e.g., 10% FBS). The cell suspension is added to the upper Transwell insert. The drug being tested, this compound, would be added to the cell suspension in the upper chamber.
-
Incubation: The plate is incubated for a period sufficient to allow cell migration/invasion (e.g., 24 hours) at 37°C.
-
Analysis: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed (e.g., with paraformaldehyde) and stained (e.g., with Crystal Violet).
-
Quantification: The stained cells are photographed under a microscope. The number of migrated cells is counted in several random fields to determine the average. Alternatively, the stain can be eluted and its absorbance measured with a spectrophotometer for a quantitative comparison between conditions.
Diagrams of Experimental Workflows
Diagram: Western Blotting Workflow
Caption: A generalized workflow for Western Blot analysis.
Diagram: Transwell Assay Workflow
Caption: Key steps of the Transwell cell migration assay.
References
- 1. Antitumor effects of this compound on hypopharyngeal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual carbonic anhydrase--cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Dual Cyclooxygenase and Carbonic Anhydrase Inhibition by Nonsteroidal Anti-Inflammatory Drugs for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of celecoxib and this compound binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase inhibitors: this compound binds to a different active site region of the human isoform II as compared to the structurally related cyclooxygenase II "selective" inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. pubcompare.ai [pubcompare.ai]
Methodological & Application
Valdecoxib In Vitro Enzyme Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of in vitro enzyme inhibition assays for Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This document includes detailed protocols for determining the inhibitory activity of this compound against COX-1 and COX-2, a summary of its inhibitory potency, and visual representations of the relevant biological pathways and experimental workflows. This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively binds to and inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid into prostaglandins involved in pain and inflammation.[1] Unlike non-selective NSAIDs, this compound shows significantly less inhibition of the COX-1 isoform at therapeutic concentrations, thereby reducing the risk of certain gastrointestinal side effects.[2]
Data Presentation: In Vitro Inhibitory Activity of this compound and Comparators
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against recombinant human COX-1 and COX-2 enzymes, as well as in a human whole-blood assay. For comparative purposes, data for other selective COX-2 inhibitors are also included.
| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| This compound | Recombinant Human Enzyme | 150 | 0.005 | 30000 | [3][4] |
| This compound | Human Whole-Blood Assay | 21.9 | 0.24 | 91.25 | [3][4] |
| Celecoxib | Recombinant Human Enzyme | - | 0.05 | - | [3] |
| Rofecoxib | Recombinant Human Enzyme | - | 0.5 | - | [3] |
| Etoricoxib | Recombinant Human Enzyme | - | 5 | - | [3] |
| Etoricoxib | Human Whole-Blood Assay | - | - | 106 | [5] |
| Celecoxib | Human Whole-Blood Assay | - | - | 7.6 | [5] |
Note: A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.
Experimental Protocols
This section outlines a detailed methodology for determining the in vitro inhibitory activity of this compound on COX-1 and COX-2 using a fluorometric assay. This method is based on the principle of measuring the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to prostaglandin H2.
Materials and Reagents:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate for peroxidase activity)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Sodium Hydroxide (NaOH) for arachidonic acid solubilization
-
This compound
-
DMSO (for dissolving this compound)
-
COX-1 specific inhibitor (e.g., SC-560) for control experiments
-
COX-2 specific inhibitor (e.g., Celecoxib) for control experiments
-
96-well opaque microplates
-
Fluorometric microplate reader with excitation at ~535 nm and emission at ~587 nm
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with COX Assay Buffer to obtain a range of desired test concentrations.
-
Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a working solution of the COX Cofactor in COX Assay Buffer.
-
Prepare the arachidonic acid substrate solution by dissolving it in a small amount of NaOH and then diluting it with COX Assay Buffer to the final desired concentration.
-
-
Assay Procedure:
-
In a 96-well opaque microplate, add the following to each well:
-
75 µL of COX Assay Buffer
-
10 µL of the this compound solution at different concentrations (or DMSO for the control wells).
-
1 µL of the appropriate COX enzyme (COX-1 or COX-2).
-
2 µL of the COX Cofactor working solution.
-
1 µL of the COX Probe solution.
-
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Immediately start measuring the fluorescence kinetics in the microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Record the fluorescence every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (increase in fluorescence per minute) for each concentration of this compound and the control.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizations
Signaling Pathway
Caption: Arachidonic acid pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vitro COX enzyme inhibition assay.
References
- 1. This compound | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Valdecoxib Testing in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor. It has demonstrated anti-inflammatory, analgesic, and antipyretic properties in various animal models.[1][2][3] Understanding the efficacy and mechanism of action of this compound in relevant preclinical models is crucial for its continued evaluation and the development of new anti-inflammatory therapies.
These application notes provide detailed protocols for commonly used animal models of inflammation for testing the efficacy of this compound. The included models are:
-
Carrageenan-Induced Paw Edema: An acute model of localized inflammation.
-
Adjuvant-Induced Arthritis: A chronic model of systemic inflammation resembling rheumatoid arthritis.
-
Collagen-Induced Arthritis: A widely used autoimmune model of arthritis.
-
Lipopolysaccharide-Induced Inflammation: A model to study systemic inflammatory responses.
This document also includes summaries of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in their study design and execution.
Mechanism of Action: COX-2 Inhibition
Inflammatory stimuli, such as cytokines and endotoxins, trigger the induction of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2).[4][5] Prostaglandins are key mediators of inflammation, pain, and fever. This compound selectively inhibits the COX-2 enzyme, thereby reducing the production of prostaglandins and mitigating the inflammatory response.[1][2]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data on the efficacy of this compound in various animal models of inflammation.
Table 1: Anti-Inflammatory Efficacy of this compound in Rodent Models
| Animal Model | Species | Endpoint | This compound ED₅₀ (mg/kg) | Reference |
| Carrageenan-Induced Paw Edema | Rat | Paw Edema | 5.9 | [1] |
| Adjuvant-Induced Arthritis | Rat | Arthritis Score | 0.03 | [1] |
| Air Pouch | Rat | Exudate Volume | 0.06 | [1] |
Table 2: Analgesic Efficacy of this compound in Mouse Pain Models
| Animal Model | Species | Dose (mg/kg, oral) | Endpoint | Observation | Reference |
| Hot Plate Test | Mouse | 5 | Reaction Time (Latency) | Effective antinociception from 75 min to 2 h post-dosing. | [6] |
| Formalin Test | Mouse | 5 | Licking/Biting Time | Significantly reduced nociceptive response in the second phase (20-30 min post-injection). | [6][7] |
Table 3: Effect of Selective COX-2 Inhibitors on Inflammatory Cytokines in Rodent Arthritis Models
| Cytokine | Animal Model | Effect of COX-2 Inhibition | Reference |
| Prostaglandin E₂ (PGE₂) | Adjuvant-Induced Arthritis (Rat) | Reduced to baseline levels in paw tissue. | [4] |
| Interleukin-6 (IL-6) | Adjuvant-Induced Arthritis (Rat) | Serum and paw mRNA levels reduced to near normal. | [4][5] |
| Tumor Necrosis Factor-α (TNF-α) | Adjuvant-Induced Arthritis (Rat) | No significant change in paw mRNA levels with a selective COX-2 inhibitor. | [4] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
Experimental Workflow:
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water. Acclimatize animals for at least 3 days before the experiment.
-
Groups:
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose in water)
-
This compound (various doses, e.g., 1, 3, 10, 30 mg/kg)
-
Positive Control (e.g., Indomethacin 5 mg/kg)
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. b. Administer this compound, vehicle, or positive control orally (p.o.) 1 hour before carrageenan injection. c. Prepare a 1% (w/v) solution of carrageenan in sterile saline. d. Inject 0.1 mL of the carrageenan solution into the subplantar region of the right hind paw. e. Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: a. Calculate the increase in paw volume for each animal at each time point by subtracting the initial paw volume from the post-injection volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.
Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.
Experimental Workflow:
Protocol:
-
Animals: Male Lewis rats (150-180 g).
-
Housing: As described for the carrageenan model.
-
Induction of Arthritis: a. On day 0, inject 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) into the subplantar region of the right hind paw.
-
Groups and Treatment:
-
Normal Control (no CFA, no treatment)
-
Arthritic Control (CFA + vehicle)
-
This compound (various doses, e.g., 0.3, 1, 3 mg/kg, administered daily from day 10 to day 21)
-
Positive Control (e.g., Indomethacin 1 mg/kg, administered daily)
-
-
Assessment: a. Paw Volume: Measure the volume of both hind paws using a plethysmometer on alternate days from day 10 to day 21. b. Arthritis Score: Score the severity of arthritis in each paw daily or on alternate days based on a scale (e.g., 0-4), where 0 = no erythema or swelling, 1 = slight erythema or swelling of one toe, 2 = erythema and swelling of more than one toe, 3 = moderate erythema and swelling of the entire paw, and 4 = severe erythema and swelling of the entire paw. The maximum score per animal is 16. c. Body Weight: Record the body weight of the animals on alternate days.
-
Termination and Analysis: a. On day 21, euthanize the animals. b. Collect blood for serum analysis of inflammatory markers (e.g., PGE₂, TNF-α, IL-6). c. Collect hind paws for histopathological examination to assess inflammation, pannus formation, and bone/cartilage destruction.
Collagen-Induced Arthritis in Mice
This is an autoimmune model of arthritis that is widely used to study the pathogenesis of rheumatoid arthritis and to test potential therapeutics.
Experimental Workflow:
Protocol:
-
Animals: Male DBA/1 mice (8-10 weeks old).
-
Housing: As described previously.
-
Induction of Arthritis: a. Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA) containing M. tuberculosis. Inject 100 µL of the emulsion intradermally at the base of the tail. b. Booster Immunization (Day 21): Emulsify type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Groups and Treatment:
-
Normal Control
-
Arthritic Control (Collagen + vehicle)
-
This compound (various doses, administered daily from the onset of clinical signs of arthritis)
-
Positive Control (e.g., Methotrexate)
-
-
Assessment: a. Clinical Scoring: Begin scoring for arthritis from day 21. Score each paw on a scale of 0-4 as described for the adjuvant-induced arthritis model. The maximum score per mouse is 16. b. Paw Thickness: Measure the thickness of the hind paws using a digital caliper.
-
Termination and Analysis: a. Euthanize mice at a predetermined endpoint (e.g., day 42). b. Collect blood to measure serum levels of anti-collagen antibodies and inflammatory cytokines. c. Collect paws for histopathological analysis of synovial inflammation, cartilage erosion, and bone resorption.
Lipopolysaccharide (LPS)-Induced Inflammation
This model is used to study systemic inflammatory responses and the effects of anti-inflammatory agents on cytokine production.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: As described previously.
-
Procedure: a. Administer this compound or vehicle orally 1 hour prior to LPS challenge. b. Inject LPS (from E. coli, e.g., 1 mg/kg) intraperitoneally (i.p.).
-
Assessment: a. Cytokine Levels: Collect blood at various time points after LPS injection (e.g., 1, 3, 6, 24 hours) to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and PGE₂ using ELISA. b. Sickness Behavior: Monitor for signs of sickness behavior, such as lethargy, piloerection, and reduced locomotor activity.
Conclusion
The animal models described in these application notes are valuable tools for evaluating the anti-inflammatory and analgesic properties of this compound. The choice of model will depend on the specific research question, with the carrageenan-induced paw edema model being suitable for acute inflammation, and the adjuvant- and collagen-induced arthritis models for chronic, immune-mediated inflammation. The LPS-induced inflammation model is useful for studying systemic inflammatory responses and cytokine modulation. By following these detailed protocols and utilizing the provided data summaries and visualizations, researchers can effectively design and execute preclinical studies to further elucidate the therapeutic potential of this compound and other COX-2 inhibitors.
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review of its use in the management of osteoarthritis, rheumatoid arthritis, dysmenorrhoea and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: The pharmacological properties and clinical use of this compound, a new cyclo-oxygenase-2-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of cyclooxygenase (COX)-2 reverses inflammation and expression of COX-2 and interleukin 6 in rat adjuvant arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of cyclooxygenase (COX)-2 reverses inflammation and expression of COX-2 and interleukin 6 in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An effective dose of this compound in experimental mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
Application Notes and Protocols for HPLC-Based Quantification of Valdecoxib in Plasma
Introduction
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, offering excellent sensitivity and specificity. This document provides detailed protocols for three distinct HPLC methods for the quantification of this compound in plasma, tailored for researchers, scientists, and drug development professionals.
General Experimental Workflow
The quantification of this compound in plasma via HPLC generally follows a standardized workflow. The process begins with the collection and preparation of the plasma sample, followed by the extraction of the analyte. The extracted sample is then injected into the HPLC system for separation and detection, and the resulting data is analyzed to determine the concentration of this compound.
Caption: General workflow for this compound quantification in plasma.
Comparative Summary of HPLC Methods
Three distinct methods for this compound quantification are summarized below. These methods utilize different sample preparation techniques—Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE)—and vary in their chromatographic conditions and sensitivity.
| Parameter | Method 1: Protein Precipitation[1] | Method 2: LLE (Ether/DCM)[2] | Method 3: LLE (Cyclohexane/Ether)[3] |
| Sample Preparation | Protein Precipitation with Perchloric Acid | Liquid-Liquid Extraction | Protein Precipitation followed by LLE |
| Extraction Solvent | 5% Perchloric Acid | Diethyl ether / Dichloromethane (70:30 v/v) | Cyclohexane / Diethyl ether (3:2 v/v) |
| Internal Standard | Nimesulide | Rofecoxib | Not specified |
| Column | ODS C18 (250 x 4.6 mm) | ODS-AQ C18 | Reverse-phase C18 ODS2 (3 µm) |
| Mobile Phase | Acetonitrile / Water (35:65 v/v) | Water / Methanol (47:53 v/v) | Acetonitrile / 10 mM NH₄OAc, pH 5.0 (55:45 v/v) |
| Flow Rate | Not Specified | Not Specified | 0.4 mL/min |
| Detection | UV at 244 nm | UV at 210 nm | Spectrofluorimetric (Ex: 265 nm, Em: 375 nm) |
| Linearity Range | 20 - 1400 µg/mL | 10 - 500 ng/mL | Not Specified |
| LLOQ | 13.45 µg/mL | 10 ng/mL | 10 ng/mL |
| Recovery | > 95% | Not Specified | 94.8% - 103.6% |
| Precision (RSD%) | Not Specified | Within-batch: 0.79-6.12% Between-batch: 1.27-7.45% | Not Specified |
| Accuracy (Bias%) | > 92% | Within-batch: -0.93 to 7.70% Between-batch: 0.74-7.40% | Not Specified |
Detailed Experimental Protocols
Method 1: Protein Precipitation with UV Detection
This method is a rapid and simple procedure utilizing protein precipitation for sample clean-up, suitable for high-throughput analysis.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Nimesulide (Internal Standard)
-
Perchloric Acid (AR Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Human Plasma (Drug-free)
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Internal Standard (IS) Solution: Prepare a stock solution of Nimesulide in 5% v/v perchloric acid.
-
Mobile Phase: Mix acetonitrile and water in a 35:65 v/v ratio. Filter and degas before use.
3. Sample Preparation Protocol:
-
Thaw frozen plasma samples at 37°C.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 800 µL of 5% perchloric acid containing the internal standard (Nimesulide).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Inject 20 µL of the supernatant into the HPLC system.
4. Chromatographic Conditions:
-
Column: ODS C18 (250 x 4.6 mm)
-
Mobile Phase: Acetonitrile / Water (35:65 v/v)
-
Detection: UV at 244 nm
-
Total Run Time: 12 minutes
Method 2: Liquid-Liquid Extraction with UV Detection
This method employs liquid-liquid extraction for a cleaner sample extract, offering high sensitivity suitable for bioequivalence studies.[2]
1. Materials and Reagents:
-
This compound reference standard
-
Rofecoxib (Internal Standard)
-
Diethyl ether (HPLC Grade)
-
Dichloromethane (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Human Plasma (Drug-free)
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare stock solutions of this compound and Rofecoxib (IS) in methanol.
-
Extraction Solvent: Mix diethyl ether and dichloromethane in a 70:30 v/v ratio.
-
Mobile Phase: Mix water and methanol in a 47:53 v/v ratio. Filter and degas.
3. Sample Preparation Protocol:
-
Pipette a known volume of plasma into a glass tube.
-
Spike with the internal standard (Rofecoxib).
-
Add the extraction solvent (diethyl ether/dichloromethane).
-
Vortex vigorously for 2-3 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Inject an aliquot into the HPLC system.
4. Chromatographic Conditions:
-
Column: ODS-AQ C18
-
Mobile Phase: Water / Methanol (47:53 v/v)
-
Detection: UV at 210 nm
-
Linear Range: 10-500 ng/mL
Method 3: Liquid-Liquid Extraction with Fluorimetric Detection
This highly sensitive method combines protein precipitation with liquid-liquid extraction and uses spectrofluorimetric detection, ideal for quantifying low concentrations of this compound.[3]
1. Materials and Reagents:
-
This compound reference standard
-
Cyclohexane (HPLC Grade)
-
Diethyl ether (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (NH₄OAc)
-
Human Plasma (Drug-free)
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare stock solutions of this compound in a suitable solvent.
-
Extraction Solvent: Mix cyclohexane and diethyl ether in a 3:2 v/v ratio.
-
Mobile Phase: Prepare a 10 mM Ammonium Acetate solution, adjust pH to 5.0. Mix with acetonitrile in a 45:55 v/v ratio (Aqueous:ACN). Filter and degas.
3. Sample Preparation Protocol:
-
Perform protein precipitation of the plasma sample in an acidic medium.
-
Centrifuge and collect the supernatant.
-
Add the extraction solvent (cyclohexane/diethyl ether) to the supernatant.
-
Vortex to extract the analyte.
-
Centrifuge to separate the layers.
-
Repeat the extraction step on the aqueous layer to maximize recovery.
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
4. Chromatographic Conditions:
-
Column: Reverse-phase C18 ODS2 (3 µm particle size)
-
Mobile Phase: Acetonitrile / 10 mM NH₄OAc, pH 5.0 (55:45 v/v)
-
Flow Rate: 0.4 mL/min
-
Detection: Spectrofluorimetric (Excitation: 265 nm, Emission: 375 nm)
-
LLOQ: 10 ng/mL
Method Selection Guide
Choosing the appropriate method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available equipment.
Caption: Decision tree for selecting an appropriate HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of this compound in human plasma by high-performance liquid chromatography with ultraviolet absorbance detection using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous detection and quantification of parecoxib and this compound in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Valdecoxib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, in cell culture experiments. Detailed protocols for key assays and a summary of its effects on various cell lines are included to facilitate research into its anti-inflammatory and anti-neoplastic properties.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2] While it was clinically used for the treatment of arthritis and pain, it has garnered significant interest in cancer research due to its ability to induce apoptosis, inhibit cell proliferation, and suppress migration and invasion in various cancer cell lines.[3] Its mechanism of action extends beyond COX-2 inhibition, involving the modulation of several key signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the inhibitory concentrations (IC50) of this compound in different cell-based assays and its effect on various cell lines.
Table 1: IC50 Values of this compound in Enzyme and Cell-Based Assays
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| In vitro enzyme assay | Human Recombinant COX-2 | 5 nM | [4][5][6] |
| In vitro enzyme assay | Human Recombinant COX-1 | 140 µM | [4][5] |
| Human whole blood assay | COX-2 | 0.24 µM | [4] |
| Human whole blood assay | COX-1 | 21.9 µM | [4] |
| Cell Viability (MTT Assay) | FaDu (Hypopharyngeal Squamous Carcinoma) | 67.3 µM | [3] |
| Cell-Based Assay | Sf9 cells (recombinant human COX-2) | 0.005 µM |
Table 2: Effects of this compound on Different Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Reference |
| FaDu | Hypopharyngeal Squamous Carcinoma | Inhibition of cell viability, downregulation of cell cycle proteins, suppression of migration and invasion, induction of apoptosis. | [3] |
| HT29 | Colon Cancer | Alteration of lipid composition and fluidity. | |
| SW620 | Colon Cancer | Alteration of lipid composition and fluidity (COX-2 independent). | |
| Tenocytes | N/A (Connective Tissue Cells) | Ameliorates apoptosis and ferroptosis, suppresses oxidative stress. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours (can be stored for several days).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for analyzing changes in protein expression and phosphorylation in key signaling pathways affected by this compound.
Materials:
-
Cells treated with this compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound's multifaceted signaling effects.
Caption: In vitro evaluation workflow for this compound.
References
- 1. kjpp.net [kjpp.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Cyclooxygenase Inhibitors: R&D Systems [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Recovers the Lipid Composition, Order and Dynamics in Colon Cancer Cell Lines Independent of COX-2 Expression: An ATR-FTIR Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Valdecoxib as a Selective Inhibitor for Cyclooxygenase-2 (COX-2) Research
Introduction Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Its mechanism of action involves the specific inhibition of the COX-2 isozyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[1][3] While its clinical use was discontinued due to concerns over cardiovascular side effects, this compound remains a valuable pharmacological tool for preclinical research in various disease models.[1][4] Its high selectivity for COX-2 over COX-1 allows researchers to specifically investigate the roles of the COX-2 pathway in pathophysiology without the confounding effects of COX-1 inhibition, such as gastrointestinal toxicity.[5][6]
These notes provide an overview of this compound's utility, quantitative data on its inhibitory activity, and detailed protocols for its application in common disease models.
Mechanism of Action and Signaling Pathway Cyclooxygenase-2 is an inducible enzyme, typically upregulated by inflammatory stimuli, cytokines, and growth factors. It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes.[7] These lipid mediators are pivotal in processes such as inflammation, pain, fever, and tumorigenesis.[8][9] this compound binds to a hydrophilic side pocket within the COX-2 enzyme channel, effectively blocking substrate access and inhibiting prostaglandin synthesis.[4]
Data Presentation
This compound's potency and selectivity have been characterized in various assays. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Potency and Selectivity of this compound and Other COX Inhibitors
| Compound | Recombinant Human COX-2 IC₅₀ (µM) | Recombinant Human COX-1 IC₅₀ (µM) | Human Whole Blood COX-2 IC₅₀ (µM) | Human Whole Blood COX-1 IC₅₀ (µM) | COX-1/COX-2 Selectivity Ratio (Whole Blood) |
|---|---|---|---|---|---|
| This compound | 0.005 [10][11] | 150 [10][11] | 0.24 [10][11] | 21.9 [10][11] | 91.3 |
| Celecoxib | 0.05[10][11] | >100 | 0.83 | 12.9 | 15.5 |
| Rofecoxib | 0.5[10][11] | >100 | 0.43 | >100 | >232 |
| Etoricoxib | 5[10][11] | >100 | 1.2 | >100 | >83 |
IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency. Selectivity Ratio is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
Table 2: In Vivo Efficacy of this compound in Rat Models of Inflammation
| Disease Model | Endpoint | This compound ED₅₀ (mg/kg) |
|---|---|---|
| Rat Air Pouch | PGE₂ Reduction | 0.06 [10][11] |
| Rat Adjuvant Arthritis | Paw Swelling Inhibition | 0.03 [10][11] |
| Rat Carrageenan-Induced Paw Edema | Edema Reduction | 5.9 [10][11] |
ED₅₀ (Median effective dose) is the dose that produces a therapeutic response in 50% of the population.
Experimental Protocols
The following are detailed protocols for using this compound in common experimental models to study COX-2 function.
Protocol 1: In Vitro COX-2 Enzyme Inhibition Assay
Objective: To determine the IC₅₀ of this compound against purified recombinant COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
EIA (Enzyme Immunoassay) kit for PGE₂ quantification
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from picomolar to micromolar.
-
Enzyme Preparation: Pre-incubate the recombinant COX-2 enzyme with heme in the assay buffer for 5 minutes at room temperature to reconstitute the active enzyme.
-
Inhibition Reaction:
-
In a 96-well plate, add 10 µL of each this compound dilution (or vehicle control - DMSO).
-
Add 170 µL of the reconstituted enzyme solution to each well.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate for 2 minutes at 37°C.
-
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.
-
Quantification: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value.
Protocol 2: Ex Vivo Human Whole-Blood Assay
Objective: To assess the COX-2 selectivity of this compound in a more physiologically relevant matrix.
Materials:
-
Freshly drawn human blood (heparinized)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Calcium ionophore (A23187) or arachidonic acid to stimulate COX-1
-
EIA kits for PGE₂ (COX-2 activity) and Thromboxane B₂ (TXB₂, a stable metabolite of COX-1-derived TXA₂)
Procedure:
-
Compound Incubation: Aliquot 1 mL of whole blood into tubes. Add various concentrations of this compound or vehicle (DMSO) and incubate for 1 hour at 37°C.
-
COX-2 Induction and Activity:
-
To one set of tubes, add LPS (final concentration ~10 µg/mL).
-
Incubate for 24 hours at 37°C to induce COX-2 expression and subsequent PGE₂ production.
-
-
COX-1 Activity:
-
To a separate set of tubes (after the initial 1-hour compound incubation), add a COX-1 stimulus (e.g., calcium ionophore A23187).
-
Incubate for 1 hour at 37°C to stimulate TXB₂ production.
-
-
Sample Processing: Centrifuge all tubes to separate plasma.
-
Quantification: Measure PGE₂ and TXB₂ levels in the plasma using specific EIA kits.
-
Data Analysis: Calculate the IC₅₀ for inhibition of both COX-2 (PGE₂) and COX-1 (TXB₂) to determine the selectivity index.[10][11]
Protocol 3: In Vivo Murine Pain Model (Hot-Plate Test)
Objective: To evaluate the analgesic efficacy of this compound in a model of thermal nociception.
Materials:
-
C57BL/6 mice[12]
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)
Procedure:
-
Acclimatization: Acclimate mice to the testing room and handling for at least 3 days prior to the experiment.
-
Baseline Measurement: Place each mouse on the hot plate and record the latency (in seconds) to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle via oral gavage.[12]
-
Post-Dosing Measurement: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the reaction latency.[12]
-
Data Analysis: Compare the reaction latencies of the this compound-treated group to the vehicle-treated group at each time point using appropriate statistical tests (e.g., ANOVA). An increase in latency indicates an analgesic effect.
Protocol 4: In Vivo Rat Inflammation Model (Carrageenan-Induced Paw Edema)
Objective: To assess the anti-inflammatory effects of this compound.
Materials:
-
Lewis or Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
1% Carrageenan solution in saline
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimate rats to the facility and handling for at least one week.
-
Drug Administration: Administer this compound (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle orally 1 hour before the carrageenan injection.
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer. This is the initial volume (V₀).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Post-Induction Measurement: Measure the paw volume again at several time points, typically 1, 2, 3, and 4 hours after the carrageenan injection (Vₜ).
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.
-
Determine the ED₅₀ from the dose-response curve.
-
References
- 1. journals.umt.edu.pk [journals.umt.edu.pk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: The pharmacological properties and clinical use of this compound, a new cyclo-oxygenase-2-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a review of its use in the management of osteoarthritis, rheumatoid arthritis, dysmenorrhoea and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An effective dose of this compound in experimental mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of Valdecoxib Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques used for the identification and quantification of Valdecoxib metabolites. The following protocols are based on established and validated methodologies to ensure reliable and reproducible results in a research and drug development setting.
Introduction
This compound, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in the body.[1][2] Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The primary metabolic routes involve Phase I oxidation and Phase II glucuronidation.[2][3] This document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its key metabolites.
Metabolic Pathway of this compound
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9, as well as through non-P450-mediated glucuronidation.[2][3][4] The main Phase I metabolic pathway involves the oxidation of the 5-methyl group, forming the active hydroxymethyl metabolite (M1).[1] This metabolite can be further oxidized to a carboxylic acid metabolite (M4).[1] Both the parent drug and its Phase I metabolites can undergo Phase II conjugation, primarily with glucuronic acid.[1][2]
Caption: Metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from validated analytical methods for this compound and its metabolites in biological matrices.
Table 1: LC-MS/MS Method Parameters for this compound and its Hydroxylated Metabolite (OH-Valdecoxib) in Human Plasma.
| Parameter | This compound | OH-Valdecoxib | Reference |
| Linear Dynamic Range (ng/mL) | 0.5 - 200 | 0.5 - 200 | [5] |
| Lower Limit of Quantitation (ng/mL) | 0.5 | 0.5 | [5] |
| Absolute Recovery (%) | 91 | 86 | [5] |
| Precursor Ion (m/z) | 313 | 329 | [5] |
| Product Ion (m/z) | 118 | 196 | [5] |
Table 2: LC-MS/MS Method Parameters for this compound and its Metabolites in Human Urine. [6]
| Analyte | Linear Dynamic Range (ng/mL) | Lower Limit of Quantitation (ng/mL) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 1 - 200 | 1 | 313 | 118 |
| Hydroxylated Metabolite | 1 - 200 | 1 | 329 | 196 |
| Carboxylic Acid Metabolite | 2 - 200 | 2 | 343 | 196 |
Table 3: Pharmacokinetic Parameters of this compound and its Hydroxymethyl Metabolite (M1) in Mice Plasma following a single 5 mg/kg oral dose. [1]
| Analyte | AUC(0-infinity) (µg.h/mL) - Male | AUC(0-infinity) (µg.h/mL) - Female |
| This compound | 3.58 | 2.08 |
| M1 | 0.850 | 1.63 |
Experimental Protocols
Protocol 1: Analysis of this compound and its Hydroxylated Metabolite in Human Plasma by Automated SPE-LC-MS/MS
This protocol describes a sensitive and specific method for the simultaneous quantification of this compound and its hydroxylated metabolite in human plasma.[5]
1. Sample Preparation (Automated Solid-Phase Extraction - SPE)
-
Apparatus: Zymark RapidTrace automation system.
-
SPE Cartridge: C18.
-
Procedure:
-
To 0.4 mL of human plasma, add an internal standard (a structural analogue).
-
Load the sample onto the C18 SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes from the cartridge.
-
2. Liquid Chromatography
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Narrow-bore reverse phase Zorbax XDB-C8.
-
Mobile Phase: Acetonitrile:water (50:50, v/v) containing 10 mM ammonium acetate.
-
Flow Rate: Not specified, optimize for best separation.
-
Injection Volume: Not specified.
-
Run Time: 5 minutes.[5]
3. Mass Spectrometry
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Source: Negative electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Caption: Workflow for plasma sample analysis.
Protocol 2: Analysis of this compound and its Metabolites in Human Urine by Automated SPE-LC-MS/MS
This protocol details a method for the determination of this compound and its hydroxylated and carboxylic acid metabolites in human urine.[6]
1. Sample Preparation (Automated Solid-Phase Extraction - SPE)
-
Apparatus: Zymark RapidTrace automation system.
-
SPE Cartridge: C18.
-
Procedure:
-
Take a suitable volume of human urine and add an internal standard.
-
Extract the analytes using the automated C18 SPE system.[6]
-
2. Liquid Chromatography
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Narrow-bore reverse phase HPLC column.
-
Mobile Phase: Acetonitrile-water (50:50, v/v) containing 10 mM 4-methylmorpholine (pH 6.0).[6]
-
Flow Rate: Not specified, optimize for best separation.
-
Run Time: 5.5 minutes.[6]
3. Mass Spectrometry
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Source: Negative electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Protocol 3: Analysis of Parecoxib, this compound, and Hydroxylated this compound in Mouse Plasma by LC-MS/MS
This protocol is designed for the quantification of the prodrug Parecoxib and its metabolites this compound and hydroxylated this compound in mouse plasma.[7]
1. Sample Preparation (Protein Precipitation)
-
Procedure:
-
To a volume of mouse plasma, add a protein precipitating agent (e.g., acetonitrile).
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
2. Liquid Chromatography
-
LC System: HPLC system.
-
Column: Agilent ZORBAX Extend-C18 (2.1 × 100 mm, 3.5 µm).[7]
-
Mobile Phase: Gradient elution (details not specified).
-
Flow Rate: Not specified.
3. Mass Spectrometry
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Source: Electrospray negative ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Caption: Workflow for protein precipitation.
Conclusion
The described analytical methods, primarily based on LC-MS/MS, offer high sensitivity and specificity for the identification and quantification of this compound and its major metabolites in various biological matrices. These protocols provide a solid foundation for researchers and drug development professionals to conduct pharmacokinetic and metabolism studies of this compound. Adherence to these detailed methodologies will facilitate the generation of accurate and reliable data, which is essential for the comprehensive evaluation of drug candidates.
References
- 1. Pharmacokinetics and metabolism of a COX-2 inhibitor, this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Determination of parecoxib and this compound in rat plasma by UPLC-MS/MS and its application to pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound and its metabolites in human urine by automated solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of parecoxib and its main metabolites this compound and hydroxylated this compound in mouse plasma with a sensitive LC-MS/MS method to elucidate the decreased drug metabolism of tumor bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Valdecoxib: A Potent and Selective Tool for Investigating Cyclooxygenase-2 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] While withdrawn from the market for therapeutic use due to cardiovascular concerns, its well-characterized inhibitory profile makes it an invaluable tool compound for preclinical research into the physiological and pathological roles of COX-2.[3][4] These application notes provide detailed protocols for the use of this compound in common in vitro and in vivo experimental models to study COX-2 activity.
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins that regulate normal physiological processes, including gastrointestinal protection and platelet aggregation. In contrast, COX-2 is typically expressed at low levels in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation. The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
This compound's utility as a research tool lies in its ability to potently and selectively block the COX-2 pathway, allowing for the elucidation of its specific contributions to various biological processes.
Mechanism of Action
This compound selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including prostaglandin E2 (PGE2).[2] This inhibition of prostaglandin synthesis is the primary mechanism behind its anti-inflammatory, analgesic, and antipyretic properties.[1] At therapeutic concentrations, this compound has minimal effect on the COX-1 isoform, thereby preserving its physiological functions.[1]
Quantitative Data
The potency and selectivity of this compound are critical parameters for its use as a research tool. The following tables summarize the in vitro inhibitory activity of this compound against COX-1 and COX-2.
Table 1: In Vitro Potency of this compound
| Assay Type | Enzyme | IC50 (µM) | Reference |
| Recombinant Human Enzyme | COX-1 | 150 | [5][6] |
| Recombinant Human Enzyme | COX-2 | 0.005 | [5][6] |
| Human Whole Blood Assay | COX-1 | 21.9 | [5][7] |
| Human Whole Blood Assay | COX-2 | 0.24 | [5][7] |
Table 2: In Vitro Selectivity of this compound Compared to Other NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 21.9 | 0.24 | 91.25 |
| Celecoxib | - | - | 7.6 |
| Rofecoxib | - | - | 35 |
| Etoricoxib | - | - | 106 |
| Ibuprofen | - | - | 0.2 |
| Diclofenac | - | - | 3 |
| Meloxicam | - | - | 2 |
| Indomethacin | - | - | 0.4 |
| Piroxicam | - | - | 0.08 |
Data for comparator compounds sourced from reference[8].
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available fluorometric COX inhibitor screening kits and provides a method to determine the IC50 of this compound for both COX-1 and COX-2.[1][9]
Materials:
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
This compound
-
DMSO (for dissolving this compound)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in COX Assay Buffer to achieve a range of desired concentrations (e.g., 10x final concentration).
-
Prepare working solutions of COX enzymes, COX Probe, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of the diluted this compound solution to the test wells.
-
For the enzyme control (100% activity), add 10 µL of COX Assay Buffer.
-
For a positive control, use a known COX-1 or COX-2 inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
-
Reaction Initiation:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).
-
Add 80 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each this compound concentration relative to the enzyme control.
-
Plot the percent inhibition against the log of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Prostaglandin E2 (PGE2) Production Assay (ELISA)
This protocol describes how to measure the effect of this compound on PGE2 production in cultured cells stimulated to induce COX-2 expression.[2][6][10]
Materials:
-
Cell line capable of expressing COX-2 (e.g., macrophages, fibroblasts)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
DMSO
-
PGE2 ELISA kit
-
Microplate reader (450 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for a specified time (e.g., 1 hour). Include a vehicle control (DMSO).
-
Stimulate the cells with an inflammatory agent (e.g., LPS) to induce COX-2 expression and PGE2 production. Incubate for an appropriate time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant for the measurement of secreted PGE2.
-
Alternatively, for intracellular PGE2 measurement, lyse the cells and collect the lysate.[11]
-
-
PGE2 Measurement (ELISA):
-
Perform the PGE2 ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Adding a PGE2-HRP conjugate and an anti-PGE2 antibody.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve using the known PGE2 standards.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Determine the effect of this compound on PGE2 production by comparing the treated samples to the stimulated, vehicle-treated control.
-
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic acute inflammation model used to evaluate the anti-inflammatory activity of compounds like this compound.[12][13][14]
Materials:
-
Rats or mice
-
Carrageenan solution (e.g., 1% in saline)
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% methylcellulose)
-
Pletysmometer or calipers to measure paw volume/thickness
Procedure:
-
Animal Dosing:
-
Administer this compound or the vehicle to the animals via an appropriate route (e.g., oral gavage) at a predetermined time before carrageenan injection (e.g., 1 hour).
-
-
Induction of Inflammation:
-
Inject a small volume of carrageenan solution (e.g., 0.1 mL) into the sub-plantar region of the right hind paw of each animal.
-
Inject the same volume of saline into the left hind paw as a control.
-
-
Measurement of Paw Edema:
-
Measure the volume or thickness of both hind paws at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-injection measurement.
-
Compare the paw edema in the this compound-treated groups to the vehicle-treated group to determine the percent inhibition of inflammation.
-
Conclusion
This compound is a powerful and selective tool for the investigation of COX-2-mediated biological pathways. Its high affinity and selectivity for COX-2 allow researchers to dissect the specific roles of this enzyme in health and disease. The protocols provided herein offer a starting point for utilizing this compound in a variety of experimental settings. It is important for researchers to be aware of the historical clinical safety concerns associated with this compound and to handle the compound with appropriate laboratory safety measures. When used appropriately in a preclinical setting, this compound can significantly contribute to our understanding of the complex biology of the cyclooxygenase pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. elkbiotech.com [elkbiotech.com]
- 4. bosterbio.com [bosterbio.com]
- 5. owl.fish.washington.edu [owl.fish.washington.edu]
- 6. file.elabscience.com [file.elabscience.com]
- 7. This compound: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. assaygenie.com [assaygenie.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Valdecoxib: A Guide to Cell-Based Assays
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ClinPGx [clinpgx.org]
- 3. This compound Overview - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. This compound Recovers the Lipid Composition, Order and Dynamics in Colon Cancer Cell Lines Independent of COX-2 Expression: An ATR-FTIR Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effects of this compound on hypopharyngeal squamous carcinoma cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 8. Antitumor effects of this compound on hypopharyngeal squamous carcinoma cells [kjpp.net]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Arbor Assays Prostaglandin E2 (PGE2) Multi-Format ELISA Kit (5 Strip Plate), | Fisher Scientific [fishersci.com]
- 12. alpco.com [alpco.com]
- 13. arborassays.com [arborassays.com]
Application Notes and Protocols for Valdecoxib Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] It demonstrates potent anti-inflammatory, analgesic, and antipyretic properties in various animal models.[4] Although withdrawn from the market for human use due to concerns over cardiovascular adverse events, this compound remains a valuable tool in preclinical research for investigating the roles of COX-2 in pain, inflammation, and other pathophysiological processes.[5][6] These application notes provide detailed protocols for the administration of this compound in common preclinical models and summarize key quantitative data to aid in experimental design.
Mechanism of Action
This compound exerts its therapeutic effects by selectively binding to and inhibiting the COX-2 enzyme.[3] Under inflammatory conditions, various stimuli such as cytokines and growth factors trigger the induction of COX-2, which in turn catalyzes the conversion of arachidonic acid into prostaglandins (e.g., PGE2).[7] These prostaglandins are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound effectively reduces the production of pro-inflammatory prostaglandins.[1][8] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature, although the implications of this selectivity are a subject of ongoing research.[4]
Data Presentation
In Vitro Potency and Selectivity
| Compound | Target | IC50 (µM) | Reference |
| This compound | Recombinant Human COX-2 | 0.005 | [9] |
| This compound | Recombinant Human COX-1 | 150 | [9] |
| This compound | Human Whole-Blood COX-2 | 0.24 | [9][10] |
| This compound | Human Whole-Blood COX-1 | 21.9 | [9][10] |
In Vivo Efficacy in Rat Models
| Model | Endpoint | Route | ED50 | Reference |
| Adjuvant Arthritis | Anti-inflammatory | p.o. | 0.03 mg/kg | [10] |
| Carrageenan Air Pouch | Blockade of PG Production | p.o. | 0.06 mg/kg | [10] |
| Carrageenan Paw Edema | Anti-inflammatory | p.o. | 5.9 mg/kg | [10] |
Pharmacokinetics in Mice (5 mg/kg, p.o.)
| Sex | Parameter | This compound | Active Metabolite (M1) | Reference |
| Male | Plasma AUC (µg·h/mL) | 3.58 | 0.850 | [11] |
| Female | Plasma AUC (µg·h/mL) | 2.08 | 1.63 | [11] |
| Male | RBC AUC (µg·h/g) | 12.1 | 22.6 | [11] |
| Female | RBC AUC (µg·h/g) | 6.42 | 35.2 | [11] |
Experimental Protocols
Formulation for Oral Administration
For preclinical oral administration in rodents, this compound can be prepared as a suspension. A common vehicle is a solution of 0.5% methylcellulose with 0.2% Tween 80 in water.
Materials:
-
This compound powder
-
Methylcellulose
-
Tween 80
-
Sterile water for injection or deionized water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Graduated cylinders and beakers
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number and weight of the animals to be dosed.
-
Prepare the 0.5% methylcellulose and 0.2% Tween 80 vehicle solution.
-
Weigh the appropriate amount of this compound powder.
-
To create a uniform suspension, gradually add a small amount of the vehicle to the this compound powder, triturating with a mortar and pestle or using a homogenizer until a smooth paste is formed.
-
Slowly add the remaining vehicle while continuously stirring to achieve the final desired volume and concentration.
-
Maintain continuous stirring of the suspension during dosing to ensure homogeneity. The mixed solution should be used immediately for optimal results.[12]
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of a compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
This compound suspension
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer or digital calipers
-
Oral gavage needles
-
27-gauge needles and syringes
Procedure:
-
Acclimatize animals for at least 3-5 days before the experiment.
-
Fast animals overnight before the experiment but allow free access to water.
-
Administer this compound (e.g., 5.9 mg/kg) or vehicle orally (p.o.) via gavage.
-
One hour after drug administration, measure the basal paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[5][6]
-
Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the drug is calculated relative to the vehicle-treated group.
Protocol 2: Hot-Plate Test for Analgesia in Mice
This method assesses the central analgesic effects of a compound by measuring the response latency to a thermal stimulus.
Materials:
-
Male C57BL/6N mice (20-25 g)[13]
-
This compound suspension
-
Oral gavage needles
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes.
-
Administer this compound (e.g., 5 mg/kg) or vehicle orally (p.o.).[13]
-
At a predetermined time after drug administration (e.g., 75 minutes to 2 hours), place the mouse on the heated surface of the hot-plate.[13]
-
Start a timer immediately and observe the mouse for signs of nociception, such as hind paw licking, flicking, or jumping.[14]
-
Record the latency (in seconds) for the first nocifensive response.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.[1][14]
-
An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.
Protocol 3: Formalin Test for Nociception in Mice
This model is unique as it produces a biphasic nociceptive response and is used to study different aspects of pain.
Materials:
-
Male C57BL/6N mice (20-25 g)[13]
-
This compound suspension
-
Observation chamber (e.g., a clear Plexiglas cylinder)
-
Oral gavage needles
-
27-gauge needles and syringes
Procedure:
-
Administer this compound (e.g., 5 mg/kg) or vehicle orally (p.o.).[13]
-
After the appropriate absorption time (e.g., 60 minutes), inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw. The observation is divided into two phases:
-
A reduction in the time spent licking/biting in either phase indicates an analgesic effect. Selective COX-2 inhibitors like this compound are expected to be more effective in the second phase.[9][13]
References
- 1. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
Improving Valdecoxib solubility for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Valdecoxib solubility for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is a white crystalline powder that is relatively insoluble in water.[1][2] Its reported aqueous solubility is approximately 10 μg/mL at 25°C and a neutral pH of 7.0.[1][3] This poor solubility can present significant challenges for in vitro experimental design.
Q2: In which common laboratory solvents is this compound soluble?
This compound is soluble in methanol and ethanol and freely soluble in many organic solvents.[1][3] It is also highly soluble in dimethyl sulfoxide (DMSO) and alkaline aqueous solutions (e.g., at pH 12).[1][4][5]
Q3: Why is improving this compound's solubility important for in vitro studies?
Improving the aqueous solubility of this compound is critical for obtaining accurate and reproducible results in in vitro assays. Poor solubility can lead to several issues, including:
-
Precipitation: The compound may precipitate out of the culture medium or buffer, reducing its effective concentration and leading to inconsistent results.[6]
-
Inaccurate Dosing: It is difficult to achieve and maintain the desired concentration of the drug in the experimental system.
-
Low Bioavailability: In cell-based assays, poor solubility limits the amount of drug that can cross cell membranes and reach its intracellular target.
Q4: What are the primary methods to enhance the solubility of this compound for experimental use?
Several techniques can be employed to enhance this compound's solubility, including the use of co-solvents, surfactants, cyclodextrin complexation, and the preparation of solid dispersions.[2] The choice of method often depends on the specific requirements of the in vitro system being used.
Troubleshooting Guide
Q5: My this compound, dissolved in DMSO, is precipitating after I add it to my cell culture medium. What's wrong?
This is a common issue that arises from the low aqueous solubility of this compound, not its solubility in the DMSO stock.[6] When the concentrated DMSO stock is diluted into the aqueous culture medium, the DMSO concentration drops significantly, and the this compound crashes out of the solution.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to avoid solvent toxicity to the cells.[7] This may require preparing a more concentrated initial stock solution if your target this compound concentration allows.
-
Increase Mixing: When adding the stock solution to the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion, which can temporarily delay precipitation.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock can sometimes help improve solubility. However, if precipitation still occurs, it indicates a fundamental solubility issue.[8]
-
Utilize a Solubilization Technique: If the above steps fail, you will need to employ a more robust solubilization method, such as using co-solvents, cyclodextrins, or surfactants compatible with your cell line.
Q6: I am observing a precipitate in my culture medium even before adding my compound. What could be the cause?
Precipitation in fresh cell culture medium can occur for several reasons unrelated to the experimental compound:
-
Temperature Shifts: Repeated freeze-thaw cycles or storing media at cold temperatures can cause salts and proteins to precipitate.[9]
-
Component Reaction: Certain components, like calcium salts, can precipitate if the medium is prepared incorrectly or subjected to pH instability.[9][10]
-
Contamination: Bacterial or fungal contamination can cause the medium to become turbid.[10]
If you suspect the medium itself is the issue, warm it to 37°C and swirl. If the precipitate does not dissolve, the medium should be discarded.[8]
Solubilization Methods & Experimental Protocols
Co-Solvent Solubilization
Using a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.
Data Summary: this compound Solubility in Common Solvents
| Solvent | Reported Solubility | Citation(s) |
|---|---|---|
| Water (pH 7.0, 25°C) | ~10 µg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 63 mg/mL | [4] |
| Ethanol | ~18 mg/mL | [4] |
| Methanol | Soluble | [1] |
| Polyethylene Glycol (PEG) 400 & 600 | Showed increased solubility with higher co-solvent concentration |[11][12] |
Experimental Protocol: Co-Solvent Stock Solution Preparation
-
Select a Co-solvent: Choose a biocompatible co-solvent such as ethanol or PEG 400. Ethanol has shown high solubilization potential for this compound.[13]
-
Prepare Stock Solution: Dissolve this compound in the chosen co-solvent to create a concentrated stock solution. For example, prepare a 10 mg/mL stock in 100% ethanol.
-
Serial Dilution: Perform serial dilutions of this stock solution directly into the aqueous experimental medium.
-
Final Concentration: Ensure the final concentration of the co-solvent in the medium is low enough to not affect the experimental system (e.g., <1% for ethanol in many cell cultures).
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is more water-soluble.[14] Hydrophilic derivatives such as Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutyl ether-β-cyclodextrin (SBE7βCD) are particularly effective.[11][14]
Data Summary: Effect of Cyclodextrins on this compound Dissolution
| Cyclodextrin Complex | Percent Dissolved at 15 min (DP₁₅) | Citation(s) |
|---|---|---|
| Pure this compound | 10.5% | [4][15] |
| This compound-HPβCD | 91% | [4][15] |
| this compound-SBE7βCD | 93% |[4][15] |
Experimental Protocol: Preparation of this compound-HPβCD Complex (Freeze-Drying Method)
-
Molar Ratio: Determine the desired molar ratio of this compound to HPβCD (a 1:1 molar ratio is often effective).[16]
-
Dissolution: Dissolve the calculated amount of HPβCD in deionized water.
-
Addition of this compound: Add the this compound powder to the HPβCD solution.
-
Mixing: Stir the suspension at room temperature for 24-48 hours to allow for complex formation.
-
Freeze-Drying: Freeze the resulting solution/suspension (e.g., at -80°C) and then lyophilize (freeze-dry) it for at least 48 hours to obtain a dry powder of the inclusion complex.
-
Reconstitution: The resulting powder can be directly dissolved in aqueous buffers or cell culture media for your experiments.
Surfactant-Mediated Solubilization
Surfactants form micelles in aqueous solutions above a certain concentration (the critical micellar concentration). The hydrophobic cores of these micelles can solubilize poorly water-soluble drugs.
Data Summary: Effect of Surfactants on this compound Solubility
| Surfactant | Observation | Citation(s) |
|---|---|---|
| Cremophor EL | Improved solubility by nearly 70-fold. | [11][17] |
| Tween 80 | Significant solubility improvement. | [11][17] |
| Sodium Lauryl Sulfate (SLS) | Showed a linear increase in solubility with increasing concentration; very efficient. |[11][13][14] |
Experimental Protocol: Surfactant Stock Solution Preparation
-
Select a Surfactant: Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants like Tween 80 or Cremophor EL are generally well-tolerated in cell culture.[14]
-
Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant (e.g., 10% w/v Tween 80 in water).
-
Dissolve this compound: Add an excess amount of this compound to the surfactant solution.
-
Equilibrate: Shake the mixture at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved drug.
-
Quantify: Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method like HPLC-UV.[18] This will be your saturated stock solution.
-
Dilute for Use: Dilute this stock solution into your experimental medium, ensuring the final surfactant concentration is below its cytotoxic level.
Solid Dispersion
This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can enhance dissolution by improving wettability and reducing drug crystallinity.[19] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[19][20]
Experimental Protocol: Preparation of this compound-PEG 4000 Solid Dispersion (Melting Method)
-
Ratio Selection: Choose a ratio of this compound to PEG 4000 (e.g., 1:1, 1:5, 1:10 by weight). Higher concentrations of PEG 4000 generally lead to a better dissolution rate.[20]
-
Melting: Accurately weigh and mix the this compound and PEG 4000 powders. Heat the mixture in a suitable container until the PEG 4000 melts completely and a clear liquid is formed. Stir continuously to ensure the drug dissolves in the molten carrier.
-
Cooling: Rapidly cool the molten mixture on an ice bath to solidify it. This rapid cooling helps to keep the drug in an amorphous, more soluble state.
-
Pulverization: Scrape the solidified mass, crush it, and pulverize it into a fine powder using a mortar and pestle.
-
Sieving: Pass the powder through a fine-mesh sieve to obtain a uniform particle size.
-
Dissolution: The resulting solid dispersion powder can be directly weighed and dissolved in the aqueous medium for the experiment.
Visualized Workflows and Mechanisms
Caption: Decision workflow for selecting a this compound solubilization method.
Caption: Formation of a water-soluble this compound-cyclodextrin inclusion complex.
Caption: Workflow for preparing a this compound solid dispersion by the melting method.
References
- 1. This compound | 181695-72-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrin complexes of this compound: properties and anti-inflammatory activity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation and properties of this compound-hydroxypropyl beta-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. asianpubs.org [asianpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. Enhancement of dissolution rate of this compound using solid dispersions with polyethylene glycol 4000 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Valdecoxib's Poor Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Valdecoxib.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with this compound's poor aqueous solubility?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that is practically insoluble in water.[1] This poor aqueous solubility (approximately 10 µg/ml) leads to a slow dissolution rate in the gastrointestinal tract, which can result in low and variable oral bioavailability.[2][3] Consequently, this poses significant challenges in developing effective oral dosage forms.
Q2: What are the most common strategies to enhance the aqueous solubility of this compound?
Several effective techniques have been successfully employed to improve the solubility and dissolution rate of this compound. These include:
-
Inclusion Complexation with Cyclodextrins: Forming complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutyl ether-7-β-cyclodextrin (SBE7βCD), can encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.[2][4]
-
Solid Dispersions: Creating solid dispersions of this compound in hydrophilic carriers like polyethylene glycols (e.g., PEG 4000) and polyvinylpyrrolidone (PVP K30) can enhance its dissolution rate.[5][6] This is often achieved by converting the drug from a crystalline to a more soluble amorphous state.[6]
-
Micellar Solubilization: Utilizing surfactants, such as Cremophor EL and Tween 80, can increase the solubility of this compound by entrapping the drug molecules within micelles.[2][7]
-
Co-solvency: The addition of water-miscible organic solvents (co-solvents) like polyethylene glycol 400 (PEG 400) can also improve the solubility of this compound.[3][8]
Q3: How does the formation of an inclusion complex with cyclodextrins improve this compound's solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[4] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic cavity. This "host-guest" interaction shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility and dissolution rate.[4]
Troubleshooting Guides
Issue: Inconsistent or low dissolution rates of this compound in experiments.
Possible Cause 1: Inadequate wetting of the drug powder.
-
Troubleshooting Tip: Consider incorporating a suitable wetting agent or surfactant into your dissolution medium. For instance, the addition of 0.25% w/v sodium lauryl sulfate (SLS) to 0.1N HCl has been shown to improve the wetting and dissolution of this compound.[9]
Possible Cause 2: Crystalline nature of the drug.
-
Troubleshooting Tip: Explore formulation strategies that convert this compound to its amorphous form, which generally exhibits higher solubility. Solid dispersion techniques with polymers like PEG 4000 or PVP K30 have been proven effective in achieving this.[6]
Possible Cause 3: Suboptimal method for preparing inclusion complexes.
-
Troubleshooting Tip: The method of preparation for cyclodextrin inclusion complexes can significantly impact the dissolution enhancement. Studies have shown that complexes prepared by the kneading and common solvent methods exhibit higher dissolution rates compared to a simple physical mixture.[4]
Data Presentation
Table 1: Enhancement of this compound Solubility using Different Techniques
| Technique | Excipient/Carrier | Fold Increase in Solubility | Reference |
| Micellar Solubilization | Cremophor EL | ~70-fold | [2][3] |
| Cyclodextrin Complexation | Sulfobutyl ether-7-β-cyclodextrin (SBE7βCD) | >30-fold | [3] |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | ~8-fold | [10] |
Table 2: Improvement in Dissolution Rate of this compound with HPβCD Inclusion Complexes
| Preparation Method (this compound:HPβCD 1:2 Molar Ratio) | Dissolution Medium | Fold Increase in Dissolution Rate | Reference |
| Kneading Method | 0.1 N HCl | 21.6 | [4] |
| Common Solvent Method | 0.1 N HCl | 28.43 | [4] |
| Kneading Method | 0.1 N HCl with 0.25% SLS | 67.54 | [4] |
| Common Solvent Method | 0.1 N HCl with 0.25% SLS | 80.8 | [4] |
Table 3: Dissolution Enhancement of this compound using Solid Dispersions with PEG 4000
| This compound:PEG 4000 Ratio | % Drug Dissolved in 30 min | Reference |
| Pure this compound | 37.15% | [9] |
| 1:1 Solid Dispersion | >96% | [9] |
| 1:2 Solid Dispersion | >98% | [9] |
| 1:5 Solid Dispersion | >99% | [9] |
| 1:10 Solid Dispersion | ~100% | [9] |
Experimental Protocols
1. Preparation of this compound-HPβCD Inclusion Complexes
-
Physical Mixture: this compound and HPβCD are accurately weighed and mixed thoroughly in a mortar for a specified time.
-
Kneading Method:
-
This compound and HPβCD are mixed in a mortar.
-
A small amount of a hydroalcoholic solution is added to the mixture to form a paste.
-
The paste is kneaded for a defined period.
-
The kneaded mixture is then dried in an oven at a controlled temperature.
-
The dried mass is pulverized and sieved.[4]
-
-
Common Solvent Method:
-
This compound and HPβCD are dissolved in a common solvent, such as methanol.
-
The solvent is then evaporated under vacuum at a specific temperature.
-
The resulting solid mass is collected, pulverized, and sieved.[4]
-
2. Preparation of this compound Solid Dispersions with PEG 4000 (Melting Method)
-
Accurately weigh this compound and PEG 4000 in the desired ratio (e.g., 1:1, 1:5, 1:10).
-
Melt the PEG 4000 in a porcelain dish using a water bath at a controlled temperature.
-
Add the this compound to the molten PEG 4000 and stir continuously until a clear, homogeneous melt is obtained.
-
Cool the dish rapidly in an ice bath to solidify the melt.
-
The solidified mass is then scraped, crushed, pulverized, and passed through a sieve.[5]
3. In Vitro Dissolution Study
-
The dissolution study is typically performed using a USP dissolution apparatus (e.g., paddle type).
-
The dissolution medium (e.g., 900 mL of 0.1N HCl or 0.1N HCl with 0.25% SLS) is maintained at 37 ± 0.5 °C.[4]
-
A sample of the this compound formulation (pure drug, inclusion complex, or solid dispersion) equivalent to a specific dose of this compound is added to the dissolution medium.
-
The paddle speed is maintained at a constant rpm (e.g., 50 rpm).
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with an equal volume of fresh medium.
-
The samples are filtered, and the concentration of this compound is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizations
Caption: Experimental workflow for enhancing this compound solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
- 1. Preparation and properties of this compound-hydroxypropyl beta-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Enhancement of dissolution rate of this compound using solid dispersions with polyethylene glycol 4000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Valdecoxib Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Valdecoxib in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] Unlike non-selective NSAIDs, this compound has minimal activity against the cyclooxygenase-1 (COX-1) enzyme at therapeutic concentrations, which is responsible for producing prostaglandins that protect the stomach lining.[1]
Q2: What are the recommended starting doses for this compound in common animal models?
The effective dose of this compound can vary significantly depending on the animal model and the specific application. Based on published studies, the following are suggested starting dose ranges:
-
Rats: For anti-inflammatory models, effective doses (ED50) have been reported to be as low as 0.03 mg/kg in the adjuvant-induced arthritis model and 0.06 mg/kg in the air pouch model.[4][5] For pain models, a higher dose of 5.9 mg/kg (ED50) was effective in the paw edema model.[4][5]
-
Mice: An oral gavage of 5 mg/kg has been shown to be an effective analgesic dose in both hot-plate and formalin tests.[6]
It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for oral administration in animals?
This compound is poorly soluble in water (10 µg/mL at pH 7.0).[7] For oral administration in animal studies, it is often necessary to prepare a suspension. A common method involves using a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in water.[8] It is crucial to ensure the suspension is uniform before each administration.
Q4: What is the bioavailability and time to peak plasma concentration of this compound?
In humans, this compound has an oral bioavailability of approximately 83% and reaches peak plasma concentrations in about 3 hours.[1][7] In mice, after a single 5 mg/kg oral dose, maximum plasma concentrations were achieved at approximately 1 hour.[9]
Q5: What are the known toxicities associated with this compound?
This compound was withdrawn from the human market due to an increased risk of serious cardiovascular events, such as heart attack and stroke, and severe skin reactions.[10] In animal studies, target organs for toxicity include the gastrointestinal tract (ulcers, hemorrhage), kidneys, adrenal glands, liver, and skin.[11] Researchers should carefully monitor animals for any signs of these toxicities.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Lack of Efficacy | Inadequate Dose: The dose may be too low for the specific animal model or strain. | Perform a dose-response study to determine the optimal effective dose. |
| Poor Bioavailability: Improper formulation or administration may lead to poor absorption. | Ensure this compound is properly suspended before administration. Consider alternative routes if oral bioavailability is a concern. | |
| Timing of Administration: The drug may not have been administered at the appropriate time relative to the experimental insult. | Optimize the timing of drug administration based on the pharmacokinetic profile of this compound and the pathophysiology of the model. | |
| Adverse Events (e.g., GI distress, lethargy) | High Dose: The dose may be in the toxic range for the animal model. | Reduce the dose or consider a different dosing regimen (e.g., less frequent administration). |
| Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | Run a vehicle-only control group to assess for any vehicle-related toxicity. | |
| Inconsistent Results | Improper Formulation: Non-uniform suspension can lead to variable dosing. | Ensure the this compound suspension is thoroughly mixed before each administration. |
| Animal Variability: Biological differences between animals can lead to varied responses. | Increase the number of animals per group to improve statistical power and account for individual variability. |
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Assay | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| Recombinant Human Enzyme | 150 µM[4][5] | 0.005 µM[4][5] | 30,000 |
| Human Whole Blood Assay | 21.9 µM[4][5] | 0.24 µM[4][5] | 91.25 |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Model | Route of Administration | Effective Dose (ED50) | Reference |
| Adjuvant-Induced Arthritis | Oral | 0.03 mg/kg/day | [4][5] |
| Air Pouch Inflammation | Oral | 0.06 mg/kg | [4][5] |
| Carrageenan-Induced Paw Edema | Oral | 5.9 mg/kg | [4][5] |
Table 3: Pharmacokinetic Parameters of this compound in Mice (5 mg/kg, oral)
| Sex | Tmax (h) | Cmax (µg/mL) | AUC (µg*h/mL) |
| Male | ~1 | ~1.3 | 3.58 |
| Female | ~1 | ~0.7 | 2.08 |
| Data derived from Zhang et al., 2003.[12] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Sprague-Dawley rats (150-200 g).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly assign animals to control and treatment groups (n=6-8 per group).
-
Drug Preparation: Prepare this compound suspension in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Drug Administration: Administer this compound or vehicle orally (e.g., via gavage) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal and compare the mean values between groups.
Protocol 2: Hot Plate Test for Analgesia in Mice
-
Animal Model: Male C57BL/6 mice (20-25 g).
-
Acclimatization: Acclimatize animals to the testing room and equipment for at least 3 days.
-
Baseline Latency: Determine the baseline latency for each mouse to react to the hot plate (e.g., licking a paw or jumping) set at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Grouping: Randomly assign animals to control and treatment groups.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle orally.
-
Post-Treatment Latency: Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and between groups.
Visualizations
Caption: this compound selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Caption: A typical workflow for in vivo experiments involving this compound.
References
- 1. journals.umt.edu.pk [journals.umt.edu.pk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An effective dose of this compound in experimental mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacokinetics and metabolism of a COX-2 inhibitor, this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Valdecoxib Off-Target Effects in Cellular Assays: A Technical Support Center
For researchers, scientists, and drug development professionals investigating the effects of Valdecoxib in cellular assays, this technical support center provides essential information on its off-target effects, troubleshooting guidance for common experimental issues, and detailed protocols for relevant assays. This compound, a potent and selective COX-2 inhibitor, has been the subject of numerous studies, revealing a range of biological activities that extend beyond its intended target.[1][2][3] This guide aims to equip researchers with the knowledge to anticipate, identify, and control for these off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound observed in cellular assays?
A1: this compound's primary on-target effect is the selective inhibition of the COX-2 enzyme.[4][5] However, several off-target effects have been documented in in vitro studies. The most notable is the inhibition of various carbonic anhydrase (CA) isoforms, an effect attributed to its sulfonamide moiety.[6][7][8] Additionally, this compound exhibits COX-2-independent anti-tumor activities, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as PI3K/AKT/mTOR.[9]
Q2: At what concentrations are the off-target effects of this compound typically observed?
A2: The concentrations at which off-target effects become apparent can vary depending on the cell type and the specific effect being measured. While this compound inhibits COX-2 in the nanomolar range, its off-target effects, such as the anti-proliferative and pro-apoptotic activities in cancer cells, are often observed at micromolar concentrations.[4][10] For example, the IC50 for cell viability in hypopharyngeal squamous carcinoma cells was reported to be 67.3 µM.[5] Inhibition of carbonic anhydrases can occur in the nanomolar to low micromolar range.[6]
Q3: How can I differentiate between COX-2-dependent and COX-2-independent effects of this compound in my experiments?
A3: To distinguish between on-target and off-target effects, several control experiments are recommended:
-
Use of COX-2 knockout or knockdown cells: Comparing the effects of this compound in wild-type cells versus cells lacking functional COX-2 can definitively identify COX-2-independent activities.
-
Rescue experiments: Attempt to reverse the observed effect by adding downstream products of the COX-2 pathway, such as prostaglandin E2 (PGE2). If the effect is not rescued, it is likely COX-2-independent.
-
Comparison with other NSAIDs: Use a non-sulfonamide COX-2 inhibitor (e.g., rofecoxib) or a non-selective COX inhibitor without a sulfonamide group. If these compounds do not produce the same effect as this compound, it suggests the involvement of an off-target mechanism related to the sulfonamide structure, such as carbonic anhydrase inhibition.[8]
Q4: Are there any known issues with this compound solubility in cell culture media?
A4: this compound is sparingly soluble in aqueous solutions. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution before being diluted in cell culture media. It is crucial to ensure the final DMSO concentration in the culture is low (typically <0.1%) and to include a vehicle control (media with the same concentration of DMSO) in all experiments to account for any solvent effects.
Data Presentation
This compound Inhibition Data
| Target | Assay System | IC50 / Ki | Reference |
| On-Target | |||
| Human Recombinant COX-2 | In vitro enzyme assay | 5 nM (IC50) | [4] |
| Human Recombinant COX-1 | In vitro enzyme assay | 150 µM (IC50) | [4] |
| Human Whole Blood Assay (COX-2) | Ex vivo | 0.24 µM (IC50) | [4] |
| Human Whole Blood Assay (COX-1) | Ex vivo | 21.9 µM (IC50) | [4] |
| Off-Target | |||
| Human Carbonic Anhydrase II (hCA II) | Enzyme inhibition assay | Nanomolar range (potent inhibitor) | [2][8] |
| Human Carbonic Anhydrase IX (hCA IX) | Enzyme inhibition assay | Nanomolar inhibitor | [6] |
| Human Carbonic Anhydrase XII (hCA XII) | Enzyme inhibition assay | Nanomolar inhibitor | [7] |
| FaDu cancer cell viability | MTT Assay (48h) | 67.3 µM (IC50) | [5] |
Experimental Protocols & Troubleshooting
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This protocol is adapted from methods used to measure the inhibition of carbonic anhydrase activity.[1]
Objective: To determine the inhibitory effect of this compound on carbonic anhydrase activity by measuring the rate of pH change resulting from the CO2 hydration reaction.
Materials:
-
Purified carbonic anhydrase (e.g., from bovine erythrocytes)
-
This compound
-
Assay Buffer: 50 mM HEPES, 50 mM Na2SO4, 50 mM MgSO4, pH 8.0
-
pH indicator: 0.004% (w/v) Phenol Red
-
Substrate: CO2-saturated water (prepare by bubbling CO2 gas through deionized water for at least 30 minutes on ice)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the purified carbonic anhydrase in the assay buffer to a working concentration.
-
Prepare a series of this compound dilutions in the assay buffer. Include a vehicle control (DMSO).
-
In the stopped-flow apparatus, one syringe will contain the enzyme and this compound (or vehicle) in the assay buffer with the pH indicator. The other syringe will contain the CO2-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO2 to carbonic acid, catalyzed by CA, will cause a decrease in pH, which is monitored by the change in absorbance of the phenol red at 557 nm.
-
Record the initial rate of the reaction for each this compound concentration.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Troubleshooting:
-
Issue: High background (uncatalyzed) reaction rate.
-
Solution: Ensure the assay buffer and CO2-saturated water are kept cold (on ice) to minimize the uncatalyzed hydration of CO2.
-
-
Issue: Inconsistent results.
-
Solution: Ensure the CO2-saturated water is freshly prepared and maintained at a consistent temperature. Calibrate the stopped-flow instrument regularly.
-
Apoptosis Detection by Annexin V Staining
This protocol outlines the steps for detecting apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI).[7][11][12]
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization or gentle scraping.
-
Wash the cells twice with cold PBS and centrifuge to pellet the cells.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Troubleshooting:
-
Issue: High percentage of necrotic cells in the control group.
-
Solution: Handle cells gently during harvesting and washing to avoid mechanical damage to the cell membrane.
-
-
Issue: Weak Annexin V staining.
-
Solution: Ensure that the binding buffer contains an adequate concentration of calcium, as Annexin V binding to phosphatidylserine is calcium-dependent.
-
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.[8][13]
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis protocol.
-
Harvest cells by trypsinization.
-
Wash cells with PBS and resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting:
-
Issue: Broad G0/G1 and G2/M peaks in the histogram.
-
Solution: Ensure a single-cell suspension before fixation. Clumps of cells will give a false signal. Optimize the fixation and staining procedures.
-
-
Issue: Debris in the low fluorescence channels.
-
Solution: Gate out debris during flow cytometry analysis based on forward and side scatter properties.
-
Visualizations
This compound's On- and Off-Target Mechanisms
Caption: Overview of this compound's on-target COX-2 inhibition and key off-target effects.
Experimental Workflow for Differentiating On- and Off-Target Effects
Caption: A logical workflow for designing experiments to distinguish between on- and off-target effects.
PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound
Caption: this compound can inhibit the PI3K/AKT/mTOR pathway, a key regulator of cell growth and survival.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Carbonic anhydrase inhibitors: this compound binds to a different active site region of the human isoform II as compared to the structurally related cyclooxygenase II "selective" inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Human Carbonic Anhydrase/Cyclooxygenase-2 Inhibitors: A Promising Approach for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Dual Cyclooxygenase and Carbonic Anhydrase Inhibition by Nonsteroidal Anti-Inflammatory Drugs for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual carbonic anhydrase--cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cardiovascular Side Effects of Valdecoxib in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular side effects of Valdecoxib in various research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the cardiovascular side effects of this compound?
A1: this compound is a selective cyclooxygenase-2 (COX-2) inhibitor. Its cardiovascular side effects are primarily attributed to the imbalance it creates between two key prostanoids: prostacyclin (PGI2) and thromboxane A2 (TXA2). By selectively inhibiting COX-2, this compound significantly reduces the production of PGI2, a potent vasodilator and inhibitor of platelet aggregation. However, it has minimal effect on COX-1, the enzyme responsible for producing TXA2 in platelets, which is a vasoconstrictor and a strong promoter of platelet aggregation. This shift in the PGI2/TXA2 balance towards a prothrombotic and vasoconstrictive state is believed to increase the risk of cardiovascular events such as myocardial infarction and stroke.
Q2: What are the most common research models used to study the cardiovascular effects of this compound?
A2: Both in vivo and in vitro models are employed:
-
In Vivo Models:
-
Rodent Models (Mice and Rats): These are the most common animal models. Researchers often utilize models of myocardial infarction (MI) induced by surgical ligation of the left anterior descending (LAD) coronary artery, or models of ischemia/reperfusion injury. These models allow for the assessment of infarct size, cardiac function, and blood pressure in the presence of this compound.
-
Genetically Modified Mice: Mice with specific gene deletions (e.g., for prostanoid receptors) can be used to dissect the molecular pathways involved in this compound's cardiotoxicity.
-
-
In Vitro Models:
-
Platelet Aggregation Assays: These assays directly measure the effect of this compound on platelet function. Human or animal platelet-rich plasma is treated with this compound, and the aggregation response to various agonists (e.g., arachidonic acid, collagen) is measured.
-
Cell Culture Systems: Endothelial cells and vascular smooth muscle cells in culture can be used to study the direct effects of this compound on vascular function, such as the production of prostanoids and inflammatory mediators.
-
Q3: How can I assess the prothrombotic effects of this compound in my animal model?
A3: Several methods can be used to assess prothrombotic effects:
-
Bleeding Time: A simple in vivo assay where a small incision is made (e.g., on the tail), and the time to cessation of bleeding is measured. A shorter bleeding time can indicate a prothrombotic state.
-
Thrombus Formation Models: Models such as the ferric chloride-induced arterial thrombosis model can be used. In this model, a small piece of filter paper saturated with ferric chloride is applied to an artery (e.g., the carotid artery), inducing endothelial injury and thrombus formation. The time to vessel occlusion is then measured.
-
Platelet Aggregation Assays: As mentioned in Q2, these in vitro assays provide a direct measure of platelet reactivity.
Troubleshooting Guides
Animal Models: Myocardial Infarction (MI) via LAD Ligation
| Problem | Possible Cause | Troubleshooting Steps |
| High mortality rate during or immediately after surgery. | Anesthesia overdose or improper ventilation. | Carefully calculate and administer the anesthetic dose based on the animal's weight. Ensure proper intubation and ventilation with appropriate tidal volume and respiratory rate for the species. Monitor vital signs (heart rate, respiration) throughout the procedure. |
| Surgical trauma (e.g., lung puncture, excessive bleeding). | Use a dissecting microscope for better visualization of the LAD artery. Handle tissues gently to minimize trauma. Use fine-tipped forceps and scissors. Have hemostatic agents readily available to control any bleeding. | |
| Inconsistent infarct size between animals. | Variation in the ligation site on the LAD artery. | Consistently ligate the LAD at the same anatomical landmark (e.g., just below the left atrium) to ensure reproducible infarct sizes. |
| Incomplete ligation of the artery. | Ensure the suture is tied securely around the LAD to achieve complete occlusion. Visually confirm the color change (pallor) of the myocardium distal to the ligation. | |
| Difficulty in locating the LAD artery. | Poor surgical exposure. | Ensure adequate retraction of the pectoral muscles to expose the heart. Gently push the lungs aside with a moist cotton swab to improve visibility of the coronary arteries. |
In Vitro Models: Platelet Aggregation Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak platelet aggregation response, even in control samples. | Poor platelet quality. | Use fresh blood samples collected in the correct anticoagulant (e.g., sodium citrate). Process the blood promptly to obtain platelet-rich plasma (PRP). Avoid excessive centrifugation speeds that can activate or damage platelets. |
| Inactive agonist. | Prepare fresh agonist solutions for each experiment. Ensure proper storage of agonist stock solutions according to the manufacturer's instructions. | |
| High baseline aggregation before adding agonist. | Spontaneous platelet activation. | Handle blood samples and PRP gently to avoid mechanical activation. Ensure all labware is clean and free of contaminants that could activate platelets. |
| High variability between replicate wells. | Inconsistent pipetting or mixing. | Use calibrated pipettes and ensure thorough but gentle mixing of the PRP and agonist in the aggregometer cuvettes. |
| Temperature fluctuations. | Maintain a constant temperature (typically 37°C) in the aggregometer throughout the experiment. |
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the cardiovascular effects of this compound and other NSAIDs.
Table 1: Effect of this compound on Platelet Aggregation and Thromboxane B2 (TxB2) Levels
| Treatment | Dose | Platelet Aggregation Response to Arachidonic Acid | Serum TxB2 Concentration | Reference |
| This compound | 40 mg twice daily | No significant effect | No significant effect | [1] |
| Naproxen | 500 mg twice daily | Significantly reduced | Significantly lowered | [1] |
| Diclofenac | 75 mg twice daily | Significantly reduced | - | [1] |
| Placebo | - | No significant effect | No significant effect | [1] |
Table 2: Cardiovascular Events in a Meta-Analysis of Parecoxib/Valdecoxib Trials
| Outcome | Parecoxib/Valdecoxib Group | Placebo Group | Odds Ratio (95% CI) | Reference |
| Major Cardiovascular Events | 2.3% | 1.0% | 2.3 (1.1 - 4.7) | [2] |
Experimental Protocols
Myocardial Infarction in Mice via LAD Ligation
This protocol is a summary of commonly used methods.[3][4][5][6][7]
-
Anesthesia and Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine and xylazine).
-
Shave the chest and disinfect the surgical area.
-
Intubate the mouse and connect it to a rodent ventilator.
-
-
Surgical Procedure:
-
Make a small incision in the skin over the left side of the chest.
-
Retract the pectoral muscles to expose the rib cage.
-
Perform a thoracotomy between the third and fourth ribs to expose the heart.
-
Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a suture (e.g., 8-0 silk) under the LAD artery at a consistent location.
-
Tie the suture firmly to ligate the artery. Successful ligation will result in a visible paling of the myocardial tissue distal to the suture.
-
-
Closure and Recovery:
-
Close the chest wall in layers.
-
Evacuate any air from the thoracic cavity to prevent pneumothorax.
-
Close the skin incision.
-
Discontinue anesthesia and allow the animal to recover on a warming pad.
-
Administer analgesics as per your institution's animal care guidelines.
-
Invasive Blood Pressure Measurement in Rats
This protocol is a summary of established techniques.[8][9][10][11]
-
Anesthesia and Preparation:
-
Anesthetize the rat (e.g., with urethane or pentobarbital).
-
Shave the ventral neck area and disinfect the skin.
-
Place the rat on a surgical board in a supine position.
-
-
Cannulation:
-
Make a midline incision in the neck to expose the trachea and carotid artery.
-
Carefully dissect the common carotid artery from the surrounding tissue.
-
Place two loose ligatures around the artery.
-
Tie the cranial ligature tightly and use the caudal ligature to temporarily occlude blood flow.
-
Make a small incision in the artery between the two ligatures.
-
Insert a saline-filled cannula connected to a pressure transducer into the artery and advance it towards the aorta.
-
Secure the cannula in place with the caudal ligature.
-
-
Data Acquisition:
-
Connect the pressure transducer to a data acquisition system.
-
Allow the blood pressure reading to stabilize before recording baseline measurements.
-
Administer this compound or other test substances and record the changes in blood pressure.
-
In Vitro Platelet Aggregation Assay
This protocol is based on standard methods.[2][12][13][14]
-
Sample Preparation:
-
Collect whole blood from human volunteers or experimental animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP and PPP samples to 37°C.
-
Place a cuvette with PPP in the aggregometer and set the light transmission to 100%.
-
Place a cuvette with PRP in the aggregometer and set the light transmission to 0%.
-
Add the test compound (e.g., this compound) or vehicle to the PRP and incubate for a specified time.
-
Add a platelet agonist (e.g., arachidonic acid, ADP, collagen) to the PRP and start recording the change in light transmission as the platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Compare the aggregation response in the presence of this compound to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Caption: COX-1 and COX-2 signaling pathways and the inhibitory effect of this compound.
Caption: Experimental workflow for the mouse model of myocardial infarction.
References
- 1. This compound does not impair platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 4. mmpc.org [mmpc.org]
- 5. transonic.com [transonic.com]
- 6. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iworx.com [iworx.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing the Risk of Skin Reactions to Valdecoxib in Research Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the risk of skin reactions associated with Valdecoxib in pre-clinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary skin reactions of concern associated with this compound?
A1: The most significant concerns are severe, life-threatening cutaneous adverse reactions (SCARs), including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1][2] These conditions are characterized by widespread blistering and detachment of the epidermis.[1] Studies have indicated a strong association between this compound use and the development of SJS/TEN.[3] In the first two years of its marketing, the reporting rate for SJS/TEN with this compound was 49 cases per million person-years of use.[3] Other reported skin reactions include exfoliative dermatitis and erythema multiforme.[1]
Q2: Are there specific patient populations at higher risk for these reactions?
A2: Yes, patients with a history of allergy to sulfonamide-containing drugs are at an increased risk of serious skin reactions to this compound, as it also contains a sulfonamide moiety.[4][5] However, it is crucial to note that these severe reactions have also been reported in individuals without a prior history of sulfa allergy.[1] Reactions are most likely to occur within the first two weeks of initiating treatment.[1]
Q3: What in vitro assays can be used to assess the risk of this compound-induced skin hypersensitivity?
A3: Several in vitro assays can help evaluate the potential for drug-induced hypersensitivity. These include:
-
Lymphocyte Transformation Test (LTT): This test measures the proliferation of peripheral blood mononuclear cells (PBMCs) after exposure to the drug, indicating a T-cell mediated immune response.[6][7]
-
Enzyme-Linked Immunospot (ELISpot) Assay: This highly sensitive method detects and quantifies cytokine-secreting T-cells (e.g., IFN-γ) at a single-cell level upon stimulation with the drug.[8][9]
-
Dendritic Cell (DC) Activation Assays: These assays, often using cell lines like THP-1, assess the activation of dendritic cells by measuring the upregulation of co-stimulatory molecules (e.g., CD86, CD54) and cytokine production (e.g., IL-8).[10][11]
Q4: What are the known signaling pathways involved in this compound-induced SJS/TEN?
A4: The pathogenesis of SJS/TEN is primarily T-cell mediated. Key signaling pathways implicated in the widespread keratinocyte apoptosis include:
-
Fas-Fas Ligand (FasL) Pathway: Drug-specific cytotoxic T-lymphocytes (CTLs) express FasL, which binds to the Fas receptor on keratinocytes, triggering apoptosis.
-
Perforin/Granzyme Pathway: CTLs release cytotoxic granules containing perforin and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter and initiate apoptosis.
-
Granulysin: This cytotoxic molecule, also released by CTLs and Natural Killer (NK) cells, is a key mediator of keratinocyte death in SJS/TEN.
-
Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine is also implicated in the apoptotic cascade.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound-associated skin reactions and the performance of predictive in vitro assays.
Table 1: Reporting Rates of Stevens-Johnson Syndrome (SJS) / Toxic Epidermal Necrolysis (TEN) for COX-2 Inhibitors
| Drug | Reporting Rate (Cases per Million Person-Years of Use) | Number of Reported Cases (U.S. FDA AERS, up to March 2004) |
| This compound | 49[3] | 63[3] |
| Celecoxib | 6[3] | 43[3] |
| Rofecoxib | 3[3] | 17[3] |
Table 2: Performance of the Lymphocyte Transformation Test (LTT) in Diagnosing Drug Hypersensitivity
| Clinical Manifestation | Sensitivity | Specificity | Reference |
| Severe Exanthems and DRESS | 60-70% | 85-100% | [6] |
| SJS/TEN (in remission) | As low as 30% | 85-100% | [6] |
| Benznidazole Hypersensitivity | 75.9% | 100% | [12] |
DRESS: Drug Reaction with Eosinophilia and Systemic Symptoms
Experimental Protocols
Lymphocyte Transformation Test (LTT) Protocol
This protocol outlines the general steps for performing an LTT to assess T-cell sensitization to this compound.
-
PBMC Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh heparinized blood from the study subject using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (or autologous serum), L-glutamine, and antibiotics.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
-
Cell Culture:
-
Plate the PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the complete culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Add the different concentrations of this compound to the wells in triplicate.
-
Include negative control wells (cells with medium and solvent only) and positive control wells (cells with a mitogen like phytohemagglutinin (PHA)).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 6-7 days.
-
-
Proliferation Assay:
-
On day 6, pulse each well with 1 µCi of [3H]-thymidine.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) for each triplicate.
-
The result is expressed as a Stimulation Index (SI), calculated as:
-
SI = Mean CPM of drug-stimulated culture / Mean CPM of unstimulated control culture.
-
-
An SI ≥ 2 is generally considered a positive result.[12]
-
ELISpot Assay Protocol for IFN-γ Secretion
This protocol describes the steps for an ELISpot assay to detect this compound-specific IFN-γ secreting T-cells.
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.
-
Wash the plate five times with sterile water.
-
Coat the plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate to remove excess capture antibody and block with RPMI medium containing 10% FBS for at least 30 minutes.
-
Isolate and prepare PBMCs as described in the LTT protocol.
-
Add 2-3 x 10^5 PBMCs per well.
-
Add this compound at various concentrations to the respective wells.
-
Include negative (cells and solvent) and positive (cells and PHA) controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour.
-
Wash again and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).
-
-
Spot Development and Analysis:
-
Monitor the plate for the development of spots. Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.
-
THP-1 Activation Assay Protocol
This protocol details the use of the THP-1 cell line to screen for the sensitizing potential of this compound.
-
Cell Culture and Plating:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.
-
Plate the cells in a 24-well plate at a density of 5 x 10^5 cells/ml.
-
-
Drug Exposure:
-
Treat the cells with various non-cytotoxic concentrations of this compound for 24 hours. A pre-test to determine the non-toxic dose range is recommended.
-
-
Analysis of Cell Surface Markers:
-
After incubation, harvest the cells and wash them with PBS.
-
Stain the cells with fluorescently labeled antibodies against CD86 and CD54, along with a viability dye (e.g., propidium iodide).
-
Analyze the expression of CD86 and CD54 on viable cells using a flow cytometer.
-
-
Analysis of Cytokine Production:
-
Collect the cell culture supernatants after the 24-hour incubation.
-
Measure the concentration of IL-8 in the supernatants using a commercially available ELISA kit.
-
-
Data Interpretation:
-
For cell surface markers, calculate the Relative Fluorescence Intensity (RFI) compared to the vehicle control. A result is often considered positive if the stimulation index (SI) for CD86 is ≥ 1.5 and/or for CD54 is ≥ 2.0.
-
For cytokine production, a statistically significant increase in IL-8 secretion compared to the control is considered a positive signal.
-
Troubleshooting Guides
Troubleshooting the Lymphocyte Transformation Test (LTT)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background proliferation in negative controls | - Contamination of cell culture.- Poor quality of serum or reagents.- Recent viral infection in the donor. | - Use sterile techniques and fresh, high-quality reagents.- Screen different batches of FBS for low background.- Postpone the test if the donor has had a recent infection. |
| Low or no proliferation in positive controls (PHA) | - Poor cell viability.- Suboptimal mitogen concentration.- Incorrect incubation time. | - Ensure high viability of PBMCs (>95%) before plating.- Titrate the PHA concentration to determine the optimal dose.- Verify the incubation time is sufficient (typically 6-7 days). |
| Inconsistent results between replicates | - Pipetting errors.- Uneven cell distribution in wells. | - Use calibrated pipettes and ensure thorough mixing of cell suspension before plating. |
| False-negative results | - Testing too soon or too long after the reaction.- Low frequency of drug-specific T-cells.- Drug concentration is too low or cytotoxic. | - Perform the test 5-8 weeks after the onset of the reaction.- Consider using more sensitive assays like ELISpot.- Test a range of non-cytotoxic drug concentrations. |
Troubleshooting the ELISpot Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background (many spots in negative control wells) | - Inadequate washing.- Non-specific antibody binding.- Contaminated reagents or cells. | - Ensure thorough and consistent washing between steps.- Use a blocking step and high-quality serum.- Use sterile reagents and handle cells aseptically. |
| Faint or no spots in positive control wells | - Inactive reagents (antibodies, enzyme conjugate, substrate).- Poor cell viability.- Incorrect incubation times. | - Check the expiration dates and storage conditions of all reagents.- Ensure PBMCs have high viability.- Optimize incubation times for cell stimulation and detection steps. |
| "Spotty" or uneven background | - Precipitates in the substrate solution.- Cell debris.- Improper plate washing. | - Filter the substrate solution before use.- Ensure a single-cell suspension with high viability.- Ensure complete removal of wash solutions by inverting and tapping the plate. |
| Edge effect (spots concentrated at the well edge) | - Improper addition of cells/reagents.- Plate drying out during incubation. | - Add reagents to the side of the well and gently swirl to mix.- Ensure the incubator has adequate humidity. |
Visualizations
Signaling Pathway of SJS/TEN Pathogenesis
References
- 1. medscape.com [medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of reporting of Stevens-Johnson syndrome and toxic epidermal necrolysis in association with selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced toxic epidermal necrolysis in a patient allergic to sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cell ELISPOT: For the Identification of Specific Cytokine-Secreting T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mabtech.com [mabtech.com]
- 10. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity [air.unimi.it]
- 12. Frontiers | Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach [frontiersin.org]
Technical Support Center: Challenges in Long-Term Valdecoxib Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of Valdecoxib.
Frequently Asked Questions (FAQs)
Q1: We are designing a long-term preclinical study with this compound. What are the primary safety concerns we should be monitoring for?
A1: Based on clinical data and the reasons for its market withdrawal, the two most critical safety concerns with long-term this compound administration are cardiovascular thrombotic events and serious skin reactions. Your study protocol should include comprehensive monitoring for these adverse effects.
-
Cardiovascular Events: This includes myocardial infarction, stroke, and other thromboembolic events. The proposed mechanism is the selective inhibition of COX-2, which suppresses the production of vasodilatory and anti-platelet prostacyclin (PGI2) without inhibiting the pro-thrombotic thromboxane A2 (TXA2) produced by platelets via COX-1.[1][2]
-
Serious Skin Reactions: These include Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), which are rare but life-threatening.[3][4][5] this compound, being a sulfonamide, has a higher reported incidence of these reactions compared to non-sulfonamide COX-2 inhibitors.
Q2: Why was this compound withdrawn from the market?
A2: this compound was voluntarily withdrawn from the market by Pfizer in 2005 at the request of the U.S. Food and Drug Administration (FDA) and European regulatory agencies due to an unfavorable risk-benefit profile. The primary reasons cited were:
-
An increased risk of serious cardiovascular adverse events, particularly in patients undergoing coronary artery bypass graft (CABG) surgery.[3][4]
-
Reports of serious and potentially life-threatening skin reactions.[3][4][5]
-
A lack of adequate long-term safety data to demonstrate a favorable risk-benefit profile.[3][4][6]
-
No demonstrated advantage over other available non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]
Q3: We are observing an increase in cardiovascular adverse events in our animal models treated with this compound. Is this consistent with previous findings?
A3: Yes, this is highly consistent with findings from clinical trials. A meta-analysis of three placebo-controlled trials in post-surgical patients found that parecoxib/valdecoxib was associated with a significantly increased risk of major cardiovascular events, with an odds ratio of 2.3.[1][3][6] Another study in patients undergoing CABG surgery reported a 3.7-fold increased risk of cardiovascular events with parecoxib/valdecoxib compared to placebo.[7]
Q4: What is the proposed mechanism for this compound-induced cardiovascular risk?
A4: The leading hypothesis for the increased cardiovascular risk associated with selective COX-2 inhibitors like this compound is the creation of a prothrombotic state. This is thought to occur through the following mechanism:
-
Selective COX-2 Inhibition: this compound potently inhibits the COX-2 enzyme, which is a key enzyme in the production of prostacyclin (PGI2) in the endothelial lining of blood vessels. PGI2 is a vasodilator and an inhibitor of platelet aggregation.
-
Sparing of COX-1: this compound has minimal effect on the COX-1 enzyme at therapeutic doses. Platelets primarily use COX-1 to produce thromboxane A2 (TXA2), which is a potent vasoconstrictor and promoter of platelet aggregation.
-
Imbalance of Prostanoids: The selective inhibition of PGI2 production without a concurrent inhibition of TXA2 production leads to an imbalance that favors vasoconstriction and platelet aggregation, thereby increasing the risk of thrombotic events.[1][8]
Troubleshooting Guides
Issue: Difficulty in Assessing Cardiovascular Risk in a Preclinical Study
Possible Cause: Inadequate experimental design to capture relevant cardiovascular endpoints.
Solution:
-
Model Selection: Utilize animal models known to be sensitive to thrombotic events or with a predisposition to atherosclerosis.
-
Endpoint Monitoring: Implement continuous monitoring of cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG).
-
Biomarker Analysis: Measure biomarkers of cardiac injury (e.g., troponins) and platelet activation.
-
Histopathology: Conduct thorough histopathological examination of the heart and major blood vessels to identify any signs of thrombosis or vascular injury.
Issue: Unexpected Skin Reactions in Study Animals
Possible Cause: Hypersensitivity reaction to this compound, potentially indicative of a severe cutaneous adverse reaction.
Solution:
-
Immediate Discontinuation: Cease administration of this compound to the affected animal(s).
-
Veterinary Consultation: Seek immediate veterinary care for the affected animals.
-
Dermatopathology: If possible, obtain skin biopsies for histopathological analysis to characterize the nature of the reaction.
-
Dose-Response Evaluation: If the study is to be continued, consider a dose-ranging study to identify a potential threshold for these reactions.
Data Presentation
Table 1: Cardiovascular Thrombotic Events in Arthritis Patients Treated with this compound, Non-selective NSAIDs, or Placebo
| Treatment Group | Aspirin Users (Incidence) | Aspirin Non-Users (Incidence) |
| Placebo | 1.4% | 0% |
| This compound | 1.7% | 0.2% |
| Non-selective NSAIDs | 1.9% | 0.5% |
Data from a pooled analysis of 10 randomized trials in osteoarthritis and rheumatoid arthritis patients.[4]
Table 2: Major Cardiovascular Events in Post-Surgical Patients Treated with Parecoxib/Valdecoxib vs. Placebo
| Study/Analysis | Parecoxib/Valdecoxib Group | Placebo Group | Odds Ratio (95% CI) | Risk Ratio (95% CI) |
| Meta-analysis (3 trials) | 2.6% (36/1380) | 0.9% (11/1224) | 2.3 (1.1 - 4.7) | - |
| CABG Surgery Trial | 2.0% | 0.5% | - | 3.7 (1.0 - 13.5) |
Data from a systematic review and meta-analysis, and a randomized controlled trial in patients undergoing coronary artery bypass grafting (CABG) surgery.[1][3][6][7]
Table 3: Reporting Rates of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis (SJS/TEN) for COX-2 Inhibitors
| Drug | Reporting Rate (cases per million person-years) |
| This compound | 49 |
| Celecoxib | 6 |
| Rofecoxib | 3 |
| Background Rate | 1.9 |
Data from a review of the FDA Adverse Events Reporting System (AERS) database.
Experimental Protocols
Protocol: Assessment of Cardiovascular Safety in a Long-Term NSAID Clinical Trial
This protocol outlines a general framework for assessing the cardiovascular safety of an NSAID in a long-term clinical trial, based on best practices and regulatory guidance.
-
Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group study is recommended. The active comparator should be a non-selective NSAID with a well-characterized cardiovascular risk profile (e.g., naproxen).
-
Patient Population: Enroll a sufficient number of patients with a spectrum of baseline cardiovascular risk to allow for meaningful subgroup analyses.
-
Endpoint Adjudication: A blinded, independent clinical endpoint committee should adjudicate all potential cardiovascular events according to pre-specified definitions (e.g., Antiplatelet Trialists' Collaboration [APTC] endpoints).
-
Primary Endpoint: The primary composite endpoint should typically include cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
Secondary Endpoints: Include individual components of the primary endpoint, all-cause mortality, hospitalization for heart failure, and other thromboembolic events.
-
Safety Monitoring:
-
Regularly monitor blood pressure and renal function.
-
Collect and systematically code all adverse events using a standardized dictionary (e.g., MedDRA).
-
Follow the CONSORT Harms reporting guidelines for transparent reporting of all adverse events.[1]
-
-
Statistical Analysis: The primary analysis should be an intention-to-treat analysis. A non-inferiority design is often employed, with a pre-specified non-inferiority margin.
Mandatory Visualization
References
- 1. Increased risk of cardiovascular events with parecoxib/valdecoxib: a systematic review and meta-analysis - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Increased risk of cardiovascular events with parecoxib/valdecoxib: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of the cyclooxygenase-2 specific inhibitor this compound versus nonsteroidal antiinflammatory agents and placebo on cardiovascular thrombotic events in patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the cardiovascular safety of COXIBs compared to NSAIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased risk of cardiovascular events with parecoxib/valdecoxib: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complications of the COX-2 inhibitors parecoxib and this compound after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Valdecoxib Oral Bioavailability in Rodents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Valdecoxib in rodent models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound inherently low and variable in rodents?
A1: The primary challenge with this compound is its very low solubility in water and biological fluids (approximately 10 µg/ml), which is a characteristic of its chemical structure as a selective COX-2 inhibitor.[1][2] This poor aqueous solubility is the rate-limiting step for its absorption from the gastrointestinal (GI) tract, leading to poor and inconsistent bioavailability after oral administration.[3][4] In rodent models, this compound is also subject to extensive metabolism, with less than 1% of the unchanged drug being eliminated.[5][6]
Q2: What are the principal formulation strategies to enhance this compound's oral bioavailability?
A2: Several formulation strategies can be employed to overcome the solubility challenge. The most common and effective approaches for poorly soluble drugs like this compound include:
-
Solid Dispersions: Dispersing this compound in a solid matrix with hydrophilic carriers like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) can enhance its dissolution rate.[3][7] Studies have shown that solid dispersions of this compound with PVP K-12 can lead to almost 100% drug release in 20 minutes, a significant improvement over the conventional form.[3]
-
Lipid-Based Formulations: These systems use lipids, surfactants, and cosolvents to increase drug solubilization in the GI tract.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures form fine oil-in-water emulsions upon gentle agitation in the GI fluids, facilitating drug absorption.[8][9] This is a promising technique for lipophilic drugs with dissolution-rate limited absorption.[8]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that encapsulate the drug, potentially enhancing bioavailability by improving solubility and altering the absorption pathway.[10][11]
-
-
Particle Size Reduction (Nanocrystals/Microcrystals): Reducing the particle size of the drug to the nanometer or micrometer scale dramatically increases the surface area available for dissolution, which can significantly improve the dissolution rate and subsequent absorption according to the Noyes-Whitney equation.[12] This approach has proven effective for the structurally similar drug, Celecoxib, in rats.[13]
-
Cyclodextrin Complexation: Encapsulating this compound molecules within cyclodextrin complexes can increase its aqueous solubility.[1]
Q3: How do I select the most appropriate formulation strategy for my experiment?
A3: The choice depends on several factors, including the specific experimental goals, available equipment, and the desired pharmacokinetic profile (e.g., rapid onset vs. sustained release). The following workflow can guide your decision-making process.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
Issue: Inconsistent Pharmacokinetic (PK) Data Between Animals
| Question | Possible Cause & Solution |
| Why am I seeing high variability in Cmax and AUC values for my this compound formulation? | 1. Stress from Administration: Oral gavage can be stressful, leading to physiological changes that affect GI motility and drug absorption.[14][15]Solution: Ensure all personnel are properly trained in oral gavage techniques. Allow for an acclimatization period and handle animals consistently. Consider alternatives like voluntary ingestion mixed with a palatable vehicle for chronic studies, though this may require pre-screening animals for acceptance.[14][16] 2. Food Effect: The presence or absence of food can significantly alter the bioavailability of poorly soluble drugs. For the related drug Celecoxib, co-administration with a high-fat meal increases bioaccessibility, largely due to increased bile secretion which aids in solubilization.[17] Solution: Standardize the feeding schedule. For most PK studies, an overnight fast (12-18 hours) with free access to water is recommended to minimize variability.[13] If investigating the food effect is part of the study, ensure the meal composition and timing are consistent across all animals. 3. Formulation Inhomogeneity: If the drug is not uniformly dispersed in the vehicle (e.g., a simple suspension), each animal may receive a slightly different dose. Solution: Ensure the formulation is thoroughly mixed (e.g., vortexed or sonicated) immediately before dosing each animal. For suspensions, use a suitable suspending agent to prevent rapid settling. |
Issue: Poor Drug Loading or Formulation Stability
| Question | Possible Cause & Solution |
| My solid lipid nanoparticles (SLNs) show low entrapment efficiency for this compound. | 1. Drug Expulsion: During the cooling and lipid recrystallization process, the drug can be expelled from the solid lipid matrix, especially if there is low miscibility between the drug and the lipid. Solution: Screen different solid lipids to find one with higher this compound solubility. Consider formulating as Nanostructured Lipid Carriers (NLCs) by blending the solid lipid with a liquid lipid (oil), which creates imperfections in the crystal lattice, providing more space to accommodate the drug molecules and reducing expulsion.[10] 2. Surfactant Choice: The type and concentration of surfactant can influence nanoparticle formation and drug encapsulation. Solution: Optimize the surfactant and co-surfactant system. Hydrophilic-Lipophilic Balance (HLB) is a key parameter. A systematic screening of different surfactants (e.g., Tween 80, Poloxamers) is recommended. |
| My this compound nanosuspension is unstable and shows crystal growth over time. | 1. Insufficient Stabilization: The high surface energy of nanoparticles makes them prone to aggregation and Oswald ripening (growth of larger crystals at the expense of smaller ones). Solution: Ensure adequate stabilizer coverage on the nanoparticle surface. A combination of stabilizers (e.g., a polymer like PVP and a surfactant like SDS) is often more effective than a single agent.[18] Optimize the drug-to-stabilizer ratio. 2. Formulation Processing: The method of preparation can impact the final physical state. Solution: For nanocrystals prepared by wet media milling, optimize milling time and energy.[18] For antisolvent precipitation, control the rate of addition and mixing speed to ensure rapid nucleation over crystal growth.[12] |
Issue: Difficulties with Oral Gavage Administration
| Question | Possible Cause & Solution |
| The formulation is too viscous to administer accurately with a standard gavage needle. | 1. High Polymer/Lipid Concentration: High concentrations of polymers (in solid dispersions) or lipids and surfactants (in SEDDS/SLNs) can increase viscosity. Solution: Dilute the formulation with a suitable vehicle if possible without causing precipitation. Gently warming the formulation (if thermally stable) can reduce viscosity. Use a wider gauge, ball-tipped gavage needle. 2. Improper Vehicle: The chosen vehicle may not be optimal for the formulation type. Solution: For solid dispersions or nanocrystals, screen different aqueous vehicles (e.g., water, 0.5% carboxymethyl cellulose) to find a balance between suspendability and viscosity. |
| I'm concerned about potential esophageal or gastric irritation from the formulation. | 1. High Surfactant Concentration: High concentrations of certain surfactants used in SEDDS can potentially cause GI irritation.[19] Solution: Use the minimum effective concentration of surfactants. Screen different surfactants for tolerability. In study design, include a vehicle-only control group and monitor animals for signs of distress or weight loss. Conduct histopathology of the GI tract at the end of the study if irritation is a concern. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from studies on this compound and the structurally related COX-2 inhibitor, Celecoxib, in rodents. This data illustrates the impact of different formulation strategies on oral bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Mice (5 mg/kg Oral Dose)
| Parameter | Male Mice | Female Mice | Source |
| Plasma AUC₀-∞ (µg·h/mL) | 3.58 | 2.08 | [5][6] |
| RBC AUC₀-∞ (µg·h/g) | 12.1 | 6.42 | [5][6] |
| Data for a standard oral administration, likely a suspension. |
Table 2: Comparative Oral Bioavailability of Celecoxib Formulations in Rats
| Formulation | Dose | Relative Bioavailability (%) | Key Finding | Source |
| Nanocrystalline Solid Dispersion | 10 mg/kg | 310% (vs. physical mixture) | Wet media milling significantly increased Cmax and AUC. | [18] |
| Nanoformulation (Dry Co-milled) | 10 & 40 mg/kg | 145.2% (vs. Celebrex®) | Dry co-milling with PVP, mannitol, and SLS enhanced solubility and absorption rate. | [13] |
| Microcrystals (MC1) | Not specified | 157.6% (vs. plain drug) | Simple microcrystal preparation via solvent change method improved absorption. | [20] |
| Solid Lipid Nanoparticles (SLNs) | Not specified | - | SLNs demonstrated sustained drug release over 24 hours in vitro. | [11] |
| Celecoxib is used as a proxy for this compound due to structural similarity and shared bioavailability challenges. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Preparation: Weigh appropriate amounts of this compound and a hydrophilic carrier (e.g., PVP K-30) at a predetermined ratio (e.g., 1:4 w/w).
-
Dissolution: Dissolve both components completely in a suitable volatile solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask. Gently grind and sieve the product to obtain a uniform powder.
-
Storage: Store the resulting powder in a desiccator until use. For administration, the powder can be suspended in an aqueous vehicle like 0.5% w/v carboxymethyl cellulose (CMC).
Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Based on solubility studies, select an oil phase (e.g., Capryol 90), a surfactant (e.g., Tween 80), and a cosurfactant (e.g., Transcutol P).
-
Formulation: Accurately weigh the oil, surfactant, and cosurfactant into a glass vial in the optimized ratio (determined via pseudo-ternary phase diagrams).
-
Mixing: Mix the components thoroughly using a magnetic stirrer at a moderate speed until a clear, homogenous liquid is formed. Gentle warming (~40°C) may be used to aid mixing.
-
Drug Loading: Add the pre-weighed this compound to the mixture and continue stirring until the drug is completely dissolved.
-
Equilibration: Allow the formulation to sit at room temperature for at least 24 hours to ensure equilibrium is reached.
-
Characterization: Before in-vivo use, characterize the SEDDS for self-emulsification time, droplet size upon dilution, and clarity to ensure it forms a micro/nanoemulsion.
Protocol 3: General Protocol for an Oral Pharmacokinetic Study in Rats
-
Animal Acclimatization: House male Sprague-Dawley or Wistar rats (e.g., 200-250 g) in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) prior to dosing, with free access to water.[13]
-
Dosing: Weigh each animal and calculate the exact volume of the this compound formulation to be administered. Administer the formulation via oral gavage using a suitable, ball-tipped needle. Record the time of administration as T=0.
-
Blood Sampling: Collect blood samples (approx. 150-200 µL) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. The saphenous vein or tail vein are common sampling sites.
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[21]
-
Data Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, and AUC (Area Under the Curve).
Visualizations
Caption: Experimental workflow for a typical rodent pharmacokinetic study.
Caption: Primary Phase I metabolic pathway of this compound in mice.[5][6]
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jbpr.in [jbpr.in]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and metabolism of a COX-2 inhibitor, this compound, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review [wisdomlib.org]
- 10. Formulation and evaluation of Nanostructured Lipid Carrier (NLC)-based gel of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development, Optimization, and Evaluation of Solid Lipid Nanoparticles of Celecoxib | Bentham Science [benthamscience.com]
- 12. Enhancing Solubility and Dissolution of Celecoxib by Nanocrystals | International Pharmacy Acta [journals.sbmu.ac.ir]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. awionline.org [awionline.org]
- 17. Increased bioavailability of celecoxib under fed versus fasted conditions is determined by postprandial bile secretion as demonstrated in a dynamic gastrointestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhanced Oral Bioavailability of Celecoxib Nanocrystalline Solid Dispersion based on Wet Media Milling Technique: Formulation, Optimization and In Vitro/In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Self-emulsifying drug delivery systems (SEDDS) disrupt the gut microbiota and trigger an intestinal inflammatory response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An effective dose of this compound in experimental mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the COX-2 Selectivity of Valdecoxib in Whole Blood Assays: A Comparative Guide
For researchers and drug development professionals, understanding the precise selectivity of cyclooxygenase (COX) inhibitors is paramount. This guide provides an objective comparison of Valdecoxib's performance against other COX inhibitors in the context of whole blood assays, a clinically relevant method for assessing COX-1 and COX-2 activity. The data presented herein is supported by experimental evidence from peer-reviewed studies.
Comparative Analysis of COX-2 Selectivity
The selectivity of a COX inhibitor is a critical determinant of its therapeutic window, balancing anti-inflammatory efficacy with potential side effects. Whole blood assays provide a robust platform for evaluating this selectivity by measuring the inhibition of COX-1 in platelets and COX-2 in lipopolysaccharide (LPS)-stimulated monocytes. The following table summarizes the 50% inhibitory concentrations (IC50) and selectivity ratios for this compound and other commonly studied COX inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | 21.9[1] | 0.24[1] | 91.3[1] |
| 61.5[2] | |||
| Celecoxib | - | - | 29.6[2] |
| Rofecoxib | - | - | 272[2] |
| Etoricoxib | - | - | 344[2] |
| Ibuprofen | - | - | 3.3 (COX-2/COX-1 ratio of 0.3)[3] |
| Diclofenac | - | - | 0.16 (COX-2/COX-1 ratio)[3] |
| Meloxicam | - | - | 0.23 (COX-2/COX-1 ratio)[3] |
Note: A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1. Data for some compounds were presented as selectivity ratios directly in the source material.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Human Whole Blood Assay for COX-1 and COX-2 Activity
This assay is a widely used in vitro method to determine the selectivity of non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Objective: To measure the inhibitory effect of a compound on COX-1 (in platelets) and COX-2 (in monocytes) in a human whole blood matrix.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compounds (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
-
Incubator, centrifuge, and other standard laboratory equipment.
Procedure for COX-1 Activity (Platelet TXB2 production):
-
Aliquots of fresh whole blood (without anticoagulant) are placed in tubes.
-
The test compound at various concentrations is added to the blood samples. A vehicle control (e.g., DMSO) is also included.
-
The tubes are incubated at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 activity.
-
Following incubation, the samples are centrifuged to separate the serum.
-
The serum is collected and stored at -20°C or lower until analysis.
-
The concentration of TXB2, a stable metabolite of the COX-1 product Thromboxane A2, is measured using a specific EIA kit.[2][3]
-
The IC50 value for COX-1 inhibition is calculated from the concentration-response curve.
Procedure for COX-2 Activity (Monocyte PGE2 production):
-
Aliquots of heparinized whole blood are placed in tubes.
-
The test compound at various concentrations is added to the blood samples, along with a vehicle control.
-
LPS (e.g., 10 µg/mL) is added to induce the expression and activity of COX-2 in monocytes.[2]
-
The tubes are incubated at 37°C for 24 hours.
-
Following incubation, the samples are centrifuged to separate the plasma.
-
The plasma is collected and stored at -20°C or lower until analysis.
-
The concentration of PGE2, a primary product of COX-2 in this system, is measured using a specific EIA kit.[2][3]
-
The IC50 value for COX-2 inhibition is calculated from the concentration-response curve.
Visualizing the Pathways and Processes
To better illustrate the biological and experimental contexts, the following diagrams have been generated.
Caption: Simplified COX-1 and COX-2 signaling pathway.
Caption: Workflow for the whole blood COX-1 and COX-2 assays.
References
- 1. This compound: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Valdecoxib and Other COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of valdecoxib with other selective cyclooxygenase-2 (COX-2) inhibitors, known as coxibs. The following analysis is based on experimental data from in vitro studies and clinical trials, focusing on efficacy, selectivity, and safety profiles. It is important to note that this compound, along with rofecoxib, was withdrawn from the market due to an increased risk of cardiovascular events.[1][2] This guide is intended for research and informational purposes.
Executive Summary
This compound was a potent and highly selective COX-2 inhibitor.[3] In vitro data demonstrated its high selectivity for COX-2 over COX-1, comparable to or exceeding that of other coxibs like rofecoxib and etoricoxib, and significantly greater than celecoxib.[3] Clinically, this compound showed efficacy in treating pain and inflammation. However, its use was associated with an increased risk of serious cardiovascular thrombotic events, which ultimately led to its withdrawal from the market.[1][4] This guide will delve into the quantitative data supporting these points and provide an overview of the experimental methods used in these evaluations.
Data Presentation: Comparative Analysis of Coxibs
The following tables summarize the key quantitative data comparing this compound with other prominent coxibs: celecoxib, rofecoxib, and etoricoxib.
Table 1: In Vitro COX-1 and COX-2 Inhibition in Human Whole Blood Assay [3]
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 IC50 Ratio (Selectivity Index) |
| This compound | >100 | 0.05 | >2000 |
| Celecoxib | 6.6 | 0.8 | 8.3 |
| Rofecoxib | >100 | 1.3 | >77 |
| Etoricoxib | 127 | 1.2 | 106 |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency. The selectivity index is the ratio of COX-1 IC50 to COX-2 IC50; a higher ratio indicates greater selectivity for COX-2.
Table 2: Comparative Analgesic Efficacy in Post-Dental Surgery Pain
| Treatment | Onset of Analgesia (Median Time) | Overall Analgesic Efficacy (Compared to Placebo) |
| This compound 40 mg | 30 minutes | Statistically significant improvement |
| Rofecoxib 50 mg | 45 minutes | Statistically significant improvement |
Table 3: Cardiovascular and Gastrointestinal Safety Profile Overview
| Compound | Cardiovascular (CV) Risk | Gastrointestinal (GI) Safety | Market Status |
| This compound | Increased risk of serious CV events[4][5] | Fewer GI adverse events than traditional NSAIDs | Withdrawn[1] |
| Celecoxib | Potential for increased CV risk, particularly at higher doses[4][6] | Fewer GI adverse events than traditional NSAIDs[7] | Available |
| Rofecoxib | Increased risk of serious CV events[8][9] | Fewer GI adverse events than traditional NSAIDs[8] | Withdrawn[1] |
| Etoricoxib | Potential for increased CV risk[10] | Fewer GI adverse events than traditional NSAIDs | Available (in some countries) |
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This in vitro assay is a widely accepted method for determining the selectivity of NSAIDs for COX-1 and COX-2 in a physiologically relevant environment that includes plasma proteins. The protocol outlined below is a synthesis of methodologies described in the literature.[11][12][13]
Objective: To determine the IC50 values for the inhibition of COX-1 and COX-2 by test compounds in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compounds (coxibs) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
-
Standard laboratory equipment (incubator, centrifuge, etc.).
Methodology:
COX-1 Activity (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle for a predetermined period (e.g., 15-60 minutes) at 37°C.
-
Clotting is initiated by the addition of calcium chloride or by allowing the blood to clot naturally in glass tubes.
-
The samples are incubated for a fixed time (e.g., 60 minutes) at 37°C to allow for platelet activation and subsequent TXB2 production via COX-1.
-
The reaction is stopped by placing the samples on ice and adding a chelating agent like EDTA.
-
The samples are centrifuged to separate the serum.
-
The concentration of TXB2 in the serum, a stable metabolite of thromboxane A2, is measured using RIA or ELISA. This serves as an index of COX-1 activity.
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle.
-
LPS (e.g., 10 µg/mL) is added to induce the expression of COX-2 in monocytes.
-
The blood is incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 expression and subsequent PGE2 synthesis.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured by RIA or ELISA as an index of COX-2 activity.
Data Analysis:
-
The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Prostaglandin Synthesis Pathway and Mechanism of COX-2 Inhibition
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and the inhibitory action of coxibs.
Caption: Prostaglandin synthesis pathway and the selective inhibition of COX-2 by coxibs.
Experimental Workflow for Human Whole Blood Assay
The following diagram outlines the general workflow for determining COX-1 and COX-2 selectivity using the human whole blood assay.
Caption: Workflow for determining COX-1 and COX-2 selectivity using a human whole blood assay.
Logical Relationship of Coxib Effects
The diagram below illustrates the intended therapeutic effects and the unintended adverse effects of selective COX-2 inhibition.
Caption: The dual effects of selective COX-2 inhibition leading to therapeutic benefits and adverse cardiovascular events.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a human whole blood assay for prediction of cytokine release similar to anti-CD28 superagonists using multiplex cytokine and hierarchical cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX 2 inhibitors, traditional NSAIDs, and the heart: Adverse event data from clinical trials must inform decision making - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Risk of cardiovascular events and celecoxib: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tolerability and adverse events in clinical trials of celecoxib in osteoarthritis and rheumatoid arthritis: systematic review and meta-analysis of information from company clinical trial reports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Risk of cardiovascular events and rofecoxib: cumulative meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rofecoxib "crashed": how safe are the other coxibs? [arznei-telegramm.de]
- 11. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Showdown: Valdecoxib vs. Etoricoxib in COX-2 Inhibition
In the landscape of selective cyclooxygenase-2 (COX-2) inhibitors, Valdecoxib and Etoricoxib have emerged as significant therapeutic agents for managing inflammation and pain. Their efficacy is rooted in the targeted inhibition of the COX-2 enzyme, a key player in the inflammatory cascade, while sparing the constitutively expressed COX-1 enzyme, which is crucial for gastrointestinal and platelet function. This guide provides an objective in vitro comparison of this compound and Etoricoxib, presenting key experimental data, detailed methodologies for the cited experiments, and visual representations of the underlying biochemical pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in the study of anti-inflammatory compounds.
Quantitative Comparison of Inhibitory Potency and Selectivity
The in vitro efficacy of this compound and Etoricoxib is primarily evaluated based on their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2, and the resulting selectivity ratio. A lower IC50 value indicates greater potency, while a higher COX-1/COX-2 IC50 ratio signifies greater selectivity for COX-2.
| Parameter | This compound | Etoricoxib | Reference |
| Human Whole Blood Assay | |||
| COX-1 IC50 (µM) | 21.9[1] | 116[2] | [1][2] |
| COX-2 IC50 (µM) | 0.24[1] | 1.1[2] | [1][2] |
| Selectivity Ratio (COX-1/COX-2) | 30[2][3][4] | 106[2][3][4] | [2][3][4] |
| Recombinant Human Enzyme Assay | |||
| COX-1 IC50 (µM) | 150[1][5] | >100[2] | [1][2][5] |
| COX-2 IC50 (µM) | 0.005[1][5] | 5[1][5] | [1][5] |
| Binding Affinity (nM) | |||
| COX-2 | 2.6[1][5] | 260[1][5] | [1][5] |
| Rate of Inactivation of COX-2 (M⁻¹s⁻¹) | 110,000[1][5] | 80[1][5] | [1][5] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize and compare COX inhibitors like this compound and Etoricoxib.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay provides a physiologically relevant environment for assessing the inhibitory activity of compounds in the presence of blood components.
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in human whole blood.
Principle: COX-1 activity is measured by the production of thromboxane B2 (TXB2) during blood clotting. COX-2 activity is assessed by measuring prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated blood.
Protocol:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken NSAIDs for at least two weeks.
-
COX-1 Assay (TXB2 production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., this compound, Etoricoxib) or vehicle (DMSO) for 15-60 minutes at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C.
-
The serum is separated by centrifugation.
-
TXB2 levels in the serum are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Assay (PGE2 production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.
-
LPS (e.g., 10 µg/mL) is added to induce COX-2 expression and activity.
-
The blood is incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified by a specific ELISA.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Fluorometric COX Inhibitor Screening Assay
This high-throughput screening method utilizes a fluorometric probe to detect the peroxidase activity of COX enzymes.
Objective: To rapidly screen and characterize the inhibitory potential of compounds against purified COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase component of the COX enzyme. In the presence of arachidonic acid, the COX enzyme produces prostaglandin G2 (PGG2). A fluorometric probe is then oxidized by the peroxidase activity of COX, leading to a fluorescent signal that is proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 or COX-2 enzyme in the provided assay buffer.
-
Prepare a working solution of the COX probe and COX cofactor.
-
Prepare a solution of arachidonic acid.
-
Prepare serial dilutions of the test compounds (this compound, Etoricoxib) and a known COX inhibitor as a positive control (e.g., Celecoxib).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, COX enzyme, and either the test inhibitor or vehicle.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.
-
-
Data Analysis: The rate of the reaction (change in fluorescence over time) is calculated. The percentage of inhibition is determined for each inhibitor concentration relative to the vehicle control. IC50 values are calculated using a dose-response curve.
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the COX-2 inhibitory pathway, the experimental workflow of an in vitro inhibition assay, and a logical comparison of the two drugs.
Caption: Simplified signaling pathway of COX-2 mediated prostaglandin synthesis and its inhibition by this compound and Etoricoxib.
Caption: General experimental workflow for an in vitro COX inhibition assay.
Caption: Logical comparison of the key in vitro characteristics of this compound and Etoricoxib.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Valdecoxib Demonstrates Potent Analgesic Effects in Postoperative Pain Management
A comprehensive review of clinical data highlights Valdecoxib's efficacy and rapid onset of action in acute postoperative pain models, positioning it as a viable alternative to other commonly used analgesics. This guide provides a detailed comparison of this compound against other treatments, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, has shown significant analgesic properties in various postoperative pain settings. Clinical studies consistently demonstrate its effectiveness in reducing pain intensity and prolonging the time to rescue medication compared to placebo and other active comparators. Its mechanism of action, centered on the selective inhibition of the COX-2 enzyme, effectively reduces the synthesis of prostaglandins involved in pain and inflammation.
Comparative Analgesic Efficacy
This compound has been rigorously evaluated in several randomized, double-blind clinical trials, primarily in the context of postoperative dental pain, a well-established model for assessing analgesic efficacy. The data consistently underscores its potent analgesic effects.
A key metric in evaluating analgesics is the Number Needed to Treat (NNT), which represents the number of patients who need to receive the treatment for one to experience a significant benefit compared to a placebo. For this compound, the NNT for at least 50% pain relief over six hours is remarkably low, indicating a high degree of efficacy.
| Treatment Group | Number Needed to Treat (NNT) for ≥50% Pain Relief (6 hours) |
| This compound 20 mg | 1.7 (95% CI: 1.4 to 2.0)[1][2] |
| This compound 40 mg | 1.6 (95% CI: 1.4 to 1.8)[1][2] |
When compared to other analgesics, this compound has demonstrated a favorable profile, particularly in its onset and duration of action.
| Comparison | Key Findings |
| This compound vs. Rofecoxib | This compound 40 mg had a significantly faster onset of action (30 minutes) compared to Rofecoxib 50 mg (45 minutes) in patients following oral surgery.[3] While both showed a similar magnitude of analgesic effect at 6 hours, this compound was superior in pain relief scores from 30 minutes to 1.5 hours post-dose.[3] |
| This compound vs. Oxycodone/Paracetamol | A single 40 mg dose of this compound provided similar analgesia to a combination of oxycodone 10 mg and paracetamol 1000 mg.[4] Notably, this compound offered a longer time to the need for rescue medication.[4] |
| This compound vs. Naproxen | In patients with primary dysmenorrhea, this compound (20 mg or 40 mg up to twice daily) provided pain relief as effective as naproxen sodium 550 mg twice daily.[4] |
The time until a patient requires additional pain medication, known as the time to remedication, is another critical measure of an analgesic's duration of effect. This compound has shown a significantly longer time to remedication compared to both placebo and some active comparators.
| Treatment Group | Median Time to Remedication |
| This compound 20 mg | > 17.5 hours[2] |
| This compound 40 mg | > 24 hours[1][2] |
| Rofecoxib 50 mg | > 24 hours[2] |
| Oxycodone 10 mg + Paracetamol 1000 mg | 8.8 hours[2] |
| Placebo | 1.7 hours[2] |
Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its analgesic and anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[5][6] Under normal physiological conditions, the COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function. In contrast, the COX-2 isoform is induced by inflammatory stimuli and is primarily responsible for the synthesis of prostaglandins that mediate pain and inflammation. By selectively targeting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 at therapeutic doses.[5][6]
Caption: this compound's mechanism of action via selective inhibition of the COX-2 pathway.
Experimental Protocols
The clinical data presented in this guide are derived from randomized, double-blind, placebo-controlled trials, which are the gold standard for evaluating analgesic efficacy. A typical experimental workflow for these studies is outlined below.
Caption: A typical experimental workflow for a single-dose analgesic clinical trial.
Detailed Methodologies
Study Design: The majority of studies validating the analgesic effects of this compound are randomized, double-blind, placebo- and/or active-controlled, parallel-group studies.
Patient Population: Participants are typically adults in good health who are scheduled to undergo a surgical procedure known to produce moderate to severe postoperative pain, such as the extraction of one or more impacted third molars. Key inclusion criteria often include an initial pain intensity score of at least 40-50 mm on a 100-mm Visual Analog Scale (VAS) within a few hours of surgery.
Intervention: Following the surgical procedure and the onset of qualifying pain, patients are randomly assigned to receive a single oral dose of this compound (e.g., 20 mg or 40 mg), an active comparator (e.g., Rofecoxib, Oxycodone/Paracetamol), or a placebo.
Pain Assessment: Postoperative pain intensity and pain relief are assessed at regular intervals (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) after dosing. Common validated scales used for these assessments include:
-
Visual Analog Scale (VAS): A 100-mm line where patients mark their pain intensity, ranging from "no pain" to "worst imaginable pain."
-
Numeric Rating Scale (NRS): A scale from 0 to 10, where 0 represents "no pain" and 10 represents the "worst possible pain."
-
Categorical Pain Relief Scale: A scale where patients rate their pain relief from "none" to "complete."
Primary Efficacy Endpoints:
-
Total Pain Relief (TOPAR): The sum of the pain relief scores over a specified time period (e.g., 6 or 8 hours).
-
Sum of Pain Intensity Differences (SPID): The sum of the differences in pain intensity from baseline over a specified time period.
-
Time to Onset of Analgesia: The time at which a patient first reports meaningful pain relief.
-
Time to Remedication: The time from the administration of the study drug to the first request for rescue medication.
Statistical Analysis: Data are typically analyzed using standard statistical methods for analgesic trials. Analysis of variance (ANOVA) is often used to compare treatment groups for measures like TOPAR and SPID. The time to remedication is frequently analyzed using survival analysis methods, such as the Kaplan-Meier method and the log-rank test.
References
- 1. Adherence to CONSORT harms-reporting recommendations in publications of recent analgesic clinical trials: an ACTTION systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of statistical tests to compare doses of analgesics among groups [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Postoperative Analgesic Drug Efficacy: Method of Data Analysis Is Critical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.regionh.dk [research.regionh.dk]
- 5. Essential statistical principles of clinical trials of pain treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KoreaMed [koreamed.org]
Comparative analysis of the gastrointestinal safety of Valdecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gastrointestinal (GI) safety profile of Valdecoxib, a selective COX-2 inhibitor, with other non-steroidal anti-inflammatory drugs (NSAIDs). The analysis is supported by experimental data from clinical trials, detailed methodologies of key experiments, and visualizations of relevant biological pathways and workflows. This compound was withdrawn from the market due to cardiovascular concerns; however, an examination of its GI safety profile remains relevant for the broader understanding of COX-2 inhibitors.
Data Presentation: Gastrointestinal Safety of this compound and Comparators
The following tables summarize quantitative data from clinical trials, focusing on the incidence of endoscopic gastroduodenal ulcers and clinically significant upper gastrointestinal events.
Table 1: Incidence of Endoscopic Gastroduodenal Ulcers
| Drug/Dosage | Treatment Duration | Patient Population | Incidence of Ulcers (%) | Comparator(s) | Source(s) |
| This compound 10 mg/day | 12 weeks | Osteoarthritis | 5 | Placebo (7%), Ibuprofen (16%), Diclofenac (17%) | [1][2] |
| This compound 20 mg/day | 12 weeks | Osteoarthritis | 4 | Placebo (7%), Ibuprofen (16%), Diclofenac (17%) | [1][2] |
| This compound 20 mg/day | 26 weeks | Rheumatoid Arthritis | 6 | Diclofenac 75 mg BID (16%) | [3] |
| This compound 40 mg/day | 26 weeks | Rheumatoid Arthritis | 4 | Diclofenac 75 mg BID (16%) | [3] |
| This compound 40 mg BID | 6.5 days | Healthy Elderly | 0 | Placebo (3%), Naproxen 500 mg BID (18%) | [4] |
| This compound 20 mg BID | 6.5 days | Healthy Elderly | 1.6 | Placebo (1.7%), Naproxen 500 mg BID (22%) | [5] |
| This compound 5 mg/day | 12 weeks | Osteoarthritis | Comparable to Placebo | Naproxen 500 mg BID | [6] |
| This compound 10 mg/day | 12 weeks | Osteoarthritis | Significantly lower than Naproxen | Naproxen 500 mg BID | [6] |
Table 2: Incidence of Adjudicated Upper Gastrointestinal Ulcer Complications (Perforations, Obstructions, Bleeds)
| Drug | Patient Population | All Patients (%) | Non-Aspirin Users (%) | Comparator | Source(s) |
| This compound | Osteoarthritis & Rheumatoid Arthritis | 0.68 | 0.29 | Non-selective NSAIDs | [7] |
| Non-selective NSAIDs (Naproxen, Ibuprofen, Diclofenac) | Osteoarthritis & Rheumatoid Arthritis | 1.96 | 2.08 | This compound | [7] |
Table 3: Comparative Gastrointestinal Safety of COX-2 Inhibitors (from Network Meta-Analysis)
| Outcome | Comparison | Relative Risk (95% CI) | Conclusion | Source(s) |
| Ulcer Complications | Relatively selective COX-2 inhibitors vs. Coxibs | 1.38 (0.47–3.27) | No significant difference | [8] |
| Symptomatic Ulcer | Relatively selective COX-2 inhibitors vs. Coxibs | 1.02 (0.09–3.92) | No significant difference | [8] |
| Endoscopic Ulcer | Relatively selective COX-2 inhibitors vs. Coxibs | 1.18 (0.37–2.96) | No significant difference | [8] |
Experimental Protocols
The clinical trials assessing the gastrointestinal safety of this compound employed standardized methodologies to ensure robust and comparable results.
Endoscopic Evaluation of Gastroduodenal Mucosa
A primary method for assessing GI safety was through endoscopic evaluation of the stomach and duodenum.
-
Study Design: Multicenter, randomized, double-blind, placebo- and active-comparator-controlled trials were standard.
-
Participant Selection: Studies typically enrolled patients with osteoarthritis or rheumatoid arthritis, or healthy volunteers, with a normal baseline esophagogastroduodenoscopy (EGD). Key exclusion criteria often included a history of recent peptic ulcer disease or GI bleeding.
-
Procedure: Participants underwent a baseline endoscopy before initiation of the study drug and a follow-up endoscopy at the end of the treatment period (e.g., 6.5 days, 12 weeks, or 26 weeks).[4][6]
-
Evaluation: The gastroduodenal mucosa was graded by a blinded endoscopist using a standardized scale, most commonly the Lanza score .[6][9][10] An ulcer was typically defined as a mucosal break of a certain minimum diameter (e.g., ≥3 mm) with unequivocal depth.[5]
Adjudication of Clinically Significant Upper GI Events
In long-term safety studies, the primary endpoints often included clinically significant upper gastrointestinal events.
-
Event Identification: Investigators reported all potential GI adverse events.
-
Adjudication Process: A blinded, independent committee of gastroenterologists reviewed all potential events to determine if they met the pre-specified definitions of an ulcer complication.
-
Defined Endpoints: Clinically significant upper and lower GI events (CSULGIEs) were defined to include:[11]
-
Upper GI Ulcer Complications:
-
Bleeding: Confirmed by endoscopy or presenting with hematemesis or melena accompanied by a significant drop in hemoglobin.
-
Perforation: Confirmed by radiologic evidence of free air or at surgery.
-
Obstruction: Confirmed by endoscopy or contrast radiography.
-
-
Symptomatic Ulcers: Ulcers confirmed by endoscopy in patients presenting with upper abdominal pain.
-
Mandatory Visualization
Signaling Pathways
Caption: COX-1 and COX-2 signaling pathway in gastric mucosal protection.
Experimental Workflow
Caption: Experimental workflow for assessing GI safety in a clinical trial.
Logical Relationships in Comparative Analysis
Caption: Logical relationship in the comparative GI safety analysis.
References
- 1. Prostaglandin E2, Wnt, and BMP in gastric tumor mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incidence of gastroduodenal ulcers associated with this compound compared with that of ibuprofen and diclofenac in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastric prostacyclin (PGI2) prevents stress-induced gastric mucosal injury in rats primarily by inhibiting leukocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ganken.cri.kanazawa-u.ac.jp [ganken.cri.kanazawa-u.ac.jp]
- 5. Gastrointestinal safety of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gisurgery.info [gisurgery.info]
- 7. This compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Network Meta-Analysis Comparing Relatively Selective COX-2 Inhibitors Versus Coxibs for the Prevention of NSAID-Induced Gastrointestinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endoscopic comparison of gastroduodenal injury with over-the-counter doses of new fast-dissolving ibuprofen and paracetamol formulations: a randomized, placebo-controlled, 4-way crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Patient-level pooled analysis of adjudicated gastrointestinal outcomes in celecoxib clinical trials: meta-analysis of 51,000 patients enrolled in 52 randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Valdecoxib with Other Sulfonamide-Containing Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Valdecoxib's cross-reactivity profile with other sulfonamide-containing drugs, supported by available clinical and mechanistic data. This compound, a selective COX-2 inhibitor, contains a sulfonamide moiety, which has raised concerns regarding its potential for cross-reactivity in patients with a known hypersensitivity to sulfonamide antimicrobials. This document aims to elucidate the structural differences that influence this potential and present the current understanding of the associated risks.
Structural and Mechanistic Insights into Sulfonamide Hypersensitivity
The potential for cross-reactivity among sulfonamide-containing drugs is not uniform and is largely dictated by their chemical structure. Sulfonamide drugs can be broadly categorized into two groups: antimicrobial and non-antimicrobial sulfonamides.
Antimicrobial Sulfonamides: These compounds, such as sulfamethoxazole, are characterized by two key structural features believed to be responsible for hypersensitivity reactions:
-
An aromatic amine group at the N4 position .
-
A substituted heterocyclic ring at the N1 position .
The aromatic amine is metabolized to reactive intermediates that can act as haptens, initiating an immune response. The N1 heterocyclic ring is considered a key immunologic determinant for immediate, IgE-mediated reactions.[1][2][3][4]
Non-Antimicrobial Sulfonamides: This diverse group includes diuretics (e.g., hydrochlorothiazide, furosemide), sulfonylureas (e.g., glipizide), and certain NSAIDs like this compound and Celecoxib. Crucially, these drugs lack the N4 aromatic amine group .[1][4] this compound is a non-aromatic amine sulfonamide.[1][4] This fundamental structural difference suggests that the mechanism driving hypersensitivity to sulfonamide antimicrobials may not be applicable to this compound.
The following diagram illustrates the key structural differences between antimicrobial and non-antimicrobial sulfonamides.
References
- 1. Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview [scielo.org.za]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. ccjm.org [ccjm.org]
- 4. Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Valdecoxib: A Guide for Laboratory Professionals
Valdecoxib , a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to cardiovascular safety concerns, requires careful handling and disposal to mitigate environmental and health risks.[1][2][3] This document provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting, adhering to regulatory guidelines and safety best practices. This compound is known to be very toxic to aquatic life with long-lasting effects, making the prevention of its release into the environment a primary concern.[4]
Regulatory Framework
In the United States, the disposal of pharmaceutical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Healthcare facilities and laboratories that generate pharmaceutical waste must comply with these hazardous waste regulations.[6] A key regulation prohibits the disposal of hazardous waste pharmaceuticals into sinks, toilets, or sewer lines.[6][7] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.[5]
Hazard Identification and Personal Protective Equipment
Before handling this compound for disposal, it is imperative to be aware of its associated hazards and to use appropriate personal protective equipment (PPE).
Table 1: Hazard Identification for this compound
| Hazard Statement | Precautionary Statement |
| May cause damage to organs through prolonged or repeated exposure.[4] | Do not breathe dust/fume/gas/mist/vapors/spray.[8] Get medical help if you feel unwell.[8] |
| Very toxic to aquatic life with long-lasting effects.[4] | Avoid release to the environment.[4][8] Collect spillage.[8] |
| Potential for serious skin reactions.[2] | Wear protective gloves/protective clothing/eye protection/face protection.[8] Avoid contacting with skin and eye.[8] |
| Combustible.[4] May develop hazardous combustion gases in a fire.[4] | Remove all sources of ignition.[8] Use spark-proof tools and explosion-proof equipment.[8] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Chemical impermeable gloves.[8] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Use face protection if there is a risk of splashing.[8] |
| Skin and Body Protection | Protective clothing such as a lab coat. Long sleeves and disposable coveralls are recommended for potential skin contact.[9] |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.[4] Avoid dust formation.[8] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory.
-
Consult Institutional Guidelines: Before proceeding, review your organization's specific chemical hygiene plan and waste disposal procedures. Contact your EHS department for guidance.
-
Prepare for Disposal:
-
Contain and Label the Waste:
-
Place the this compound waste into a suitable, closed, and properly labeled container.[8] The container should be compatible with the chemical and clearly marked as "Hazardous Waste."
-
The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the accumulation start date.
-
-
Store the Waste:
-
Arrange for Professional Disposal:
Accidental Spill Protocol
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate area.[8] Remove all sources of ignition.[8]
-
Wear Appropriate PPE: Before cleaning the spill, don the recommended PPE, including respiratory protection if dust is present.[8]
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so.[8] Do not let the chemical enter drains.[4][8]
-
Clean the Spill:
-
Decontaminate the Area: Clean the spill area with soap and water.[9]
-
Report the Spill: Report the incident to your supervisor and EHS department according to your institution's policies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifesciencehistory.com [lifesciencehistory.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. echemi.com [echemi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Safeguarding Your Research: A Guide to Handling Valdecoxib
Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), requires careful handling in a laboratory setting due to its potential health and environmental hazards.[1] Adherence to strict safety protocols is paramount for researchers, scientists, and drug development professionals to mitigate risks associated with its use. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of this compound.
Hazard Identification and Data
This compound is classified with several hazards that necessitate rigorous safety measures. It is harmful if swallowed, suspected of damaging fertility or an unborn child, and may cause organ damage through prolonged or repeated exposure.[2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][3] Occupational exposure primarily occurs through inhalation of the powder and dermal contact.[1]
Table 1: GHS Hazard Classifications for this compound
| Hazard Code | Description | Citations |
|---|---|---|
| H302 | Harmful if swallowed | [2] |
| H361 | Suspected of damaging fertility or the unborn child | [3][4] |
| H373 | May cause damage to organs through prolonged or repeated exposure | [3][4] |
| H410 | Very toxic to aquatic life with long lasting effects |[2][3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Citations |
|---|---|---|
| Appearance | White crystalline powder | [5][6] |
| Melting Point | 162 - 173 °C | [3][5][6] |
| Boiling Point | ~481.2 °C | [5][6] |
| Water Solubility | Insoluble (0.01 g/L at 25°C) | [3][5] |
| Partition Coefficient (log Pow) | 2.703 |[3][5] |
Note: No occupational exposure limits have been established for this compound.[2][3]
Personal Protective Equipment (PPE) Protocol
A systematic approach to the selection and use of PPE is critical. The following protocol outlines the required equipment and procedures for handling this compound.
Required PPE
-
Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2][3][6]
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.[2][6]
-
Body Protection: A disposable, low-permeability laboratory gown with a solid front, long sleeves, and tight-fitting cuffs is required.[6][7] Impervious clothing should be used to prevent skin contact.[2]
-
Respiratory Protection: All handling of this compound powder should be performed within a certified chemical fume hood to avoid dust generation.[5] If a fume hood is not available or if dust is generated, a NIOSH-approved full-face respirator should be used.[6]
PPE Donning and Doffing Procedure (Operational Protocol)
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on the laboratory gown, ensuring complete coverage.
-
Respiratory Protection: If required, fit your respirator. Perform a seal check.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the cuffs of the gown.[7]
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves carefully, avoiding contact with the outside of the glove.
-
Gown: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as you go.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye Protection: Remove safety goggles from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Final Hand Hygiene: Wash hands again with soap and water.
Handling, Storage, and Disposal Plans
Safe Handling and Storage
-
Engineering Controls: Always handle this compound powder inside a well-ventilated area, preferably a certified chemical fume hood, to prevent dust and aerosol formation.[2][5][6]
-
Procedural Controls: Avoid all direct contact with the substance.[5] Do not eat, drink, apply cosmetics, or smoke in areas where this compound is handled.[2][7]
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[2][6] The substance should be stored in a locked-up area, segregated from incompatible materials such as strong oxidizing agents.[3][6]
Accidental Release Measures (Spill Response)
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the full required PPE, including respiratory protection.
-
Containment: Prevent the powder from spreading or entering drains.[5][6]
-
Clean-up: Carefully sweep or scoop up the spilled solid material. Avoid creating dust.[3] Place the material into a suitable, sealed, and labeled container for disposal.[3][6]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Dispose of the container and any contaminated cleaning materials as hazardous waste.
Waste Disposal Plan
All this compound waste and contaminated materials (e.g., gloves, gowns, cleaning materials) must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed, and appropriate container.[2][3][6]
-
Disposal Route: Dispose of the waste through an approved and licensed waste disposal plant.[2][3] Adhere strictly to all local, state, and federal environmental regulations.
-
Environmental Precaution: Do not allow the product to enter drains or the environment, given its high toxicity to aquatic life.[2][5][6]
Safety Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
